CALCIUM SILICIDE (CaSi2)
Description
Contextualization within Inorganic Chemistry and Materials Science
Calcium silicide, with various stoichiometric compositions such as Ca₂Si, CaSi, and CaSi₂, is a member of the silicide family of compounds. ontosight.aidvo.ru In inorganic chemistry, it is recognized as an intermetallic compound formed between an alkaline earth metal (calcium) and a metalloid (silicon). ontosight.ai Its synthesis and properties are of interest for understanding bonding and reactivity patterns in solid-state chemistry. From a materials science perspective, calcium silicide is valued for its diverse applications, which stem from its unique physical and chemical properties. nanorh.comontosight.ai These properties, including its high melting point and reactivity, make it a crucial component in various industrial processes. ontosight.aiontosight.ai
The different phases of calcium silicide exhibit a range of properties from semiconducting to semimetallic, which is related to the changing nature of the chemical bonds between calcium and silicon as the silicon concentration increases. dvo.ru For instance, Ca₂Si is a semiconductor, while CaSi and CaSi₂ are considered semimetals. dvo.ruscientific.net This tunability of electronic properties makes the calcium-silicon system a subject of ongoing research for electronic and thermoelectric applications. dvo.ru
Historical Trajectories of Academic Inquiry into Calcium-Silicon Systems
Academic inquiry into the calcium-silicon system has evolved significantly over time. Early research was largely driven by its industrial applications, particularly in metallurgy. taylorandfrancis.com The use of calcium silicide as a deoxidizer and desulfurizer in steel production has been a long-standing practice. nanorh.comontosight.ai Investigations into its effectiveness as an inoculant in cast iron to control the microstructure and improve mechanical properties also have a considerable history. taylorandfrancis.comirjet.net
More recent research has expanded to explore the novel properties and potential applications of calcium silicide. For example, the compound is now being investigated for its thermoelectric properties, with studies focusing on its potential to convert heat energy into electrical energy. researchgate.netmdpi.com Furthermore, calcium silicide has emerged as a key precursor material for the synthesis of advanced silicon allotropes, such as silicene, a two-dimensional material with unique electronic properties. aip.orgaip.org The study of calcium silicate-based biomaterials for applications in dentistry and bone regeneration represents another modern avenue of research. frontiersin.orgnih.gov
Scope and Significance of Contemporary Calcium Silicide Research
Current research on calcium silicide is broad and multifaceted, with significant implications for various technological fields. Key areas of contemporary investigation include:
Metallurgy: Continued research focuses on optimizing the use of calcium silicide in steelmaking and foundry applications to enhance the quality and properties of metal alloys. nanorh.comquora.comzxferroalloy.com This includes its role in controlling the shape of sulfide (B99878) inclusions and acting as an effective inoculant for cast iron. taylorandfrancis.comirjet.net
Thermoelectrics: The thermoelectric properties of different calcium silicide phases are being actively studied. Researchers are exploring ways to improve their efficiency for waste heat recovery and power generation. dvo.ruresearchgate.netmdpi.com Studies have shown that some calcium silicide compounds exhibit high Seebeck coefficients and low thermal conductivity, which are desirable for thermoelectric materials. researchgate.net
Advanced Materials Synthesis: Calcium silicide, particularly CaSi₂, serves as a crucial precursor for creating novel forms of silicon, such as silicene and silicon nanosheets. aip.orgaip.orgresearchgate.net These materials have potential applications in next-generation electronics and optoelectronics. aip.org
Biomaterials: In the form of calcium silicate (B1173343) cements, this compound is extensively researched for biomedical applications. frontiersin.orgnih.govmdpi.com Its biocompatibility and ability to promote the formation of hydroxyapatite (B223615) make it suitable for use in dental pulp capping, root canal sealing, and bone regeneration. nih.govnih.gov
Interactive Data Table: Properties of Calcium Silicide Phases
| Property | Ca₂Si | CaSi | CaSi₂ |
| CAS Number | 12013-55-7 nih.gov | 12013-55-7 chemeurope.com | 12013-56-8 chemeurope.com |
| Molecular Formula | Ca₂Si | CaSi nih.gov | CaSi₂ nbinno.com |
| Molecular Weight ( g/mol ) | 108.25 | 68.16 nih.gov | 96.25 nbinno.com |
| Appearance | - | Gray solid with metallic luster ontosight.ai | Whitish or dark gray to black solid nbinno.comnanotrun.com |
| Melting Point (°C) | ~1030 ontosight.ai | 1240 ontosight.ai | 700-935 nbinno.comnanotrun.com |
| Density (g/cm³) | ~2.5 ontosight.ai | 2.15 ontosight.ai | ~2.5 nbinno.com |
| Crystal Structure | Orthorhombic mdpi.com | Orthorhombic mdpi.com | Rhombohedral mdpi.com |
| Electronic Property | Semiconductor scientific.netmdpi.com | Semimetal dvo.ru | Semimetal dvo.ru |
Structure
2D Structure
Properties
CAS No. |
12013-56-8 |
|---|---|
Molecular Formula |
CaSi2 |
Molecular Weight |
96.25 g/mol |
InChI |
InChI=1S/Ca.2Si |
InChI Key |
HAUJAPUPPYHUGS-UHFFFAOYSA-N |
Canonical SMILES |
[Si-].[Si-].[Ca+2] |
Other CAS No. |
12013-56-8 |
physical_description |
Solid; [IUCLID] Grey to black or brown solid with a repulsive odor; [NJ-HSFS] Grey crystalline powder; [Alfa Aesar MSDS] |
Pictograms |
Flammable |
Origin of Product |
United States |
Advanced Synthesis Methodologies for Calcium Silicide
High-Temperature Synthesis Techniques for Calcium Silicide Phases
High-temperature synthesis methods are fundamental to the industrial production of calcium silicide alloys and specialized calcium silicide phases. These techniques leverage extreme heat to drive the chemical reactions necessary for the formation of the desired products.
Electric Furnace Production of Calcium Silicide Alloys
The primary method for industrial-scale production of calcium silicon alloys is through smelting in an electric arc furnace (EAF). beifangalloy.comcasi-institute.com This carbothermic reduction process involves charging the furnace with a precise mixture of raw materials, including calcium oxide (CaO) from lime or limestone, silicon dioxide (SiO₂) from quartz, and a carbon-based reducing agent like coke or coal. beifangalloy.comzxferroalloy.com The mixture is heated to temperatures between 1500°C and 1800°C. beifangalloy.com
The fundamental chemical reaction in the EAF can be summarized as: CaO + SiO₂ + 3C → CaSi + 3CO zxferroalloy.com
There are two main approaches to this process:
One-Step Method: This is the most common and efficient method, where all raw materials are mixed and smelted together in the furnace to directly produce the calcium silicon alloy. lsalloy.comwinfredint.com Variations in the one-step method include mixed feeding, where a portion of the silica (B1680970) is added separately, and layered feeding. sialloy.com
Two-Step Method: This process first involves producing calcium carbide (CaC₂) from lime and a carbonaceous reducer in one furnace. The cooled and crushed CaC₂ is then mixed with silica and another reducing agent and smelted in a second electric furnace to produce the calcium-silicon alloy. winfredint.com
The molten alloy and slag are tapped from the furnace, with the alloy being cast into ingots, cooled, and then crushed for packaging. zxferroalloy.com The slag, which is an intermediate product containing calcium silicate (B1173343) and silicon carbide, can be returned to the furnace for reprocessing. zxferroalloy.com
| Parameter | Value/Description | Reference |
|---|---|---|
| Furnace Type | Electric Arc Furnace (EAF), Submerged Arc Furnace | beifangalloy.comzxferroalloy.com |
| Primary Raw Materials | Calcium Oxide (Lime), Silicon Dioxide (Quartz), Carbon (Coke, Coal) | beifangalloy.comzxferroalloy.com |
| Operating Temperature | 1500°C - 1800°C | beifangalloy.com |
| Production Methods | One-Step (Carbothermic) and Two-Step Processes | lsalloy.comwinfredint.com |
Rotary Atomization for CaSi₂ Sphere Synthesis
Rotary atomization is a specialized technique used to produce spherical powders of CaSi₂-based compositions. researchgate.netdtic.mil This method offers precise control over the chemistry of the final product. dtic.mil The process begins with induction melting of the raw materials, typically elemental calcium and silicon, to create a homogeneous liquid. dtic.mil This molten material is then quenched as it is spun off a rapidly rotating electrode, forming spherical particles that cool in an inert atmosphere. dtic.milam-material.com
This technique is particularly useful for synthesizing the line compound CaSi₂ or the eutectic composition between CaSi₂ and silicon. researchgate.net While rotary atomization is more expensive than carbothermic reduction, its main advantage lies in the precise chemical control it affords. dtic.mil The resulting spherical powders generally have low surface areas, around 0.1 m²/g, though this can be increased through short milling times. researchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Process | Induction melting followed by rapid quenching of atomized droplets. | dtic.mil |
| Raw Materials | Elemental Silicon and Calcium. | researchgate.net |
| Key Advantage | Precise control over the chemical composition. | dtic.mil |
| Product Morphology | Spherical, crystalline powder. | dtic.mil |
| Surface Area | Typically low (≈0.1 m²/g), can be increased by milling. | researchgate.net |
Solid-State Reaction Routes for Calcium Silicide
Solid-state reaction methods provide an alternative pathway to synthesize calcium silicide and related materials without melting the reactants. These methods often involve heating powdered reactants at temperatures high enough to allow for diffusion and reaction in the solid state.
One approach involves the reaction of layered CaSi₂ with metal chlorides in a solid-state metathesis reaction. rsc.orgrexresearch.com The formation of a stable salt, such as CaCl₂, acts as the driving force for the reaction, leading to the deintercalation of calcium from the CaSi₂ structure. rsc.orgrexresearch.com For instance, reacting CaSi₂ with TaCl₅ can produce a calcium-bridged siloxene. rsc.orgrexresearch.com
Another solid-state method, termed the "solid-state exfoliation reaction," involves heating a mixture of layered CaSi₂ and a metal chloride like NiCl₂. nih.govtytlabs.co.jp This process extracts calcium from the CaSi₂ to form CaCl₂, which in turn exfoliates the layered structure of the calcium silicide. nih.govtytlabs.co.jp
Calcium silicate can also be synthesized from agricultural byproducts like rice husk ash (a source of silica) and snail shells (a source of calcium oxide) via a solid-state reaction. scientific.netresearchgate.net This involves milling the raw materials together and then calcining them at temperatures between 800°C and 1000°C for a couple of hours. scientific.netresearchgate.net
Nanoscale Synthesis Approaches for Calcium Silicide
The synthesis of calcium silicide at the nanoscale opens up new possibilities for its application, leveraging the unique properties that emerge at such small dimensions.
Synthesis of Calcium Silicide Nanoparticles
Several methods have been developed to produce calcium silicate nanoparticles.
Mechanochemical Synthesis: This room-temperature method uses a high-energy planetary ball mill to synthesize nano-sized calcium silicate powders from raw materials like calcium carbonate and dehydrated silica gel. scirp.orgscirp.org The process involves the comminution of reactants, their recombination into the final product, and the subsequent comminution of the product into smaller sizes. scirp.orgscirp.org This technique can produce polycrystalline, spheroidal calcium silicate particles with an average size of around 21 nm after about 6 hours of milling. scirp.orgscirp.org
Chemical Precipitation: Calcium silicate nanoparticles can be synthesized via chemical precipitation in an aqueous medium. nih.govmdpi.com This involves using calcium precursors like calcium chloride, calcium nitrate (B79036), or calcium acetate, and a precipitant such as sodium silicate. nih.govmdpi.com The process can be modified by adding amino acids as stabilizers to control particle properties. nih.govmdpi.com
Microemulsion Method: A one-step water-in-oil microemulsion method can be used to synthesize calcium silicate nanoparticles. ingentaconnect.com In this approach, tetraethyl orthosilicate (B98303) (TEOS) can serve as the silicon source. ingentaconnect.com This method can produce monodisperse nanoparticles with mean sizes in the range of 20-35 nm. ingentaconnect.com
Sol-Gel Method: The sol-gel method is another route to synthesize dicalcium silicate (Ca₂SiO₄) nanoparticles. nih.gov This technique uses precursors like calcium nitrate tetrahydrate and tetraorthosilicate for the CaO and SiO₂ components, respectively. nih.gov The purity and particle size of the resulting nanoparticles are influenced by the molar ratio of the precursors, any washing processes, and the calcination temperature. nih.gov
Morphology-Controlled Synthesis for Functional Applications
Controlling the morphology of calcium silicide and its derivatives is crucial for tailoring their properties for specific functional applications.
The morphology of the CaSi₂ precursor can directly influence the morphology of materials derived from it. acs.orgnsf.gov For example, silicon nanosheets (SiNSs) produced from CaSi₂ inherit the morphology of the precursor material. acs.orgnsf.gov Different synthesis methods for CaSi₂, such as elemental melting versus a hydride-based synthesis, can result in different grain orientations and particle shapes, which are then transferred to the final SiNSs. acs.orgnsf.gov
The synthesis of CaF₂ nanostructures can be controlled by using different calcium silicide starting materials. researchgate.net For instance, using crystalline CaSi₂ as a precursor in a reaction with HF can lead to the formation of CaF₂ nanosheet bundles, while other forms of calcium silicide can result in nanobunches or nanoparticles. researchgate.net
Furthermore, the synthesis of calcium silicate particles with controlled spherical shapes and narrow size distributions can be achieved by optimizing parameters such as the stoichiometric ratio of calcium to silicon, the type and concentration of surfactants, and the molar ratio of the alkaline solution. researchgate.net This control over morphology can lead to favorable aggregation and self-assembly, which is important for applications in composite materials. researchgate.net
Emerging Synthesis Pathways for Calcium-Silicon Compounds
Recent advancements in materials science have led to the development of novel and more sustainable methods for synthesizing calcium-silicon compounds. These emerging pathways, including hydrothermal synthesis, sol-gel methods, and the use of waste-derived precursors, offer greater control over the material's properties and can reduce the environmental impact and energy consumption associated with traditional high-temperature solid-state reactions.
Hydrothermal Synthesis and its Variants
Hydrothermal synthesis is a method that utilizes high-temperature, high-pressure water in a closed system, such as an autoclave, to facilitate chemical reactions. This technique is particularly effective for producing crystalline calcium silicate hydrate (B1144303) (C-S-H) phases. The process involves reacting sources of calcium and silicon in an aqueous solution at elevated temperatures and pressures. celitement.ded-nb.info
The synthesis of calcium silicate materials via the hydrothermal method typically involves mixing raw materials containing calcium oxide (CaO) and silicon dioxide (SiO2) with water in a sealed autoclave. celitement.deresearchgate.net The mixture is then heated, causing the pressure inside the vessel to increase. Under these conditions, the raw materials dissolve and react to form various C-S-H phases. mdpi.com The specific crystalline phase produced, such as tobermorite (B576468) or xonotlite, depends on several factors, including the Ca/Si molar ratio, reaction temperature, pressure, and duration. researchgate.netresearchgate.net For instance, tobermorite has been successfully synthesized at 180°C and 1 MPa pressure. researchgate.netmdpi.com The process can be broken down into three main stages: the dissolution of precursors to form a C-S-H gel, the formation of low-crystallinity C-S-H, and finally, the growth of highly crystalline hydrated calcium silicate. mdpi.com
Variants of the hydrothermal method often involve a two-step process. One such variant combines alkaline fusion with a subsequent hydrothermal treatment. brazilianjournals.com.br This approach has been used to synthesize C-S-H compounds from industrial by-products like sulfated coal ash. brazilianjournals.com.br Another variation involves the mechanical activation of precursors through grinding before the hydrothermal treatment to enhance reactivity. celitement.de
Research Findings on Hydrothermal Synthesis
| Precursors | Synthesis Conditions | Resulting Product(s) | Reference |
|---|---|---|---|
| Sulfated coal ash, Alkaline solution | Two-step: Alkaline fusion (1 hr) followed by hydrothermal treatment (200 mL water, 6 hr agitation) | Semi-amorphous C-S-H, Tobermorite | brazilianjournals.com.br |
| Portland cement, Lime, Sand, Paper fiber | Autoclave at 180°C and 1 MPa for 16 hours | Tobermorite, Xonotlite | researchgate.net |
| Ca(OH)2, SiO2 (Quartz) | Hydrothermal treatment at 190°C for 6 hours with stirring | α-Ca2HSiO4 (α-C2SH), Ca6Si2O76 (Jaffeite) | celitement.de |
| Waste concrete, Fly ash | Autoclave pressure of 1.0 MPa, holding time of 9 hours, Ca/Si ratio of 1.0 | Calcium silicate hydrate products | researcher.life |
| Calcium silicon slag (CSS), Silica fume (SF) | Dynamic hydrothermal synthesis at 180-200°C | Crystalline C-S-H, β-dicalcium silicate, Calcite | mdpi.com |
Sol-Gel Methods for Calcium-Silicon Compounds
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. This method allows for excellent control over the chemical composition and microstructure of the final product at a molecular level. csic.es The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. mdpi.com
For synthesizing calcium-silicon compounds, the sol-gel method typically uses alkoxide precursors like tetraethyl orthosilicate (TEOS) as the silica source and a calcium salt, such as calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O), as the calcium source. aip.orgdovepress.com The synthesis begins with the hydrolysis of the silicon alkoxide in an acidic medium, often catalyzed by nitric acid (HNO₃). csic.esaip.org This is followed by the addition of the calcium precursor and a polycondensation reaction, which leads to the formation of a gel—a three-dimensional network of calcium-silicon oxides. d-nb.infomdpi.com
Key parameters that influence the final product include the H₂O/alkoxide ratio, pH, reaction temperature, and aging and drying conditions. aip.orgmdpi.com After gelation, the material is typically aged and then dried to remove the solvent. A final calcination (heat treatment) step is often required to decompose residual nitrates and crystallize the amorphous gel into the desired calcium silicate phase, such as wollastonite. aip.org The sol-gel method is known for producing materials with high surface area and purity. mdpi.com
Research Findings on Sol-Gel Synthesis
| Precursors | Catalyst/Solvent | Synthesis Conditions | Resulting Product(s) | Reference |
|---|---|---|---|---|
| Tetraethyl orthosilicate (TEOS), Calcium nitrate tetrahydrate | Nitric acid (catalyst), Water | Aging and drying process at 110°C; CaO:SiO2 ratio of 50:50 | Wollastonite (Calcium silicate) | aip.orgaip.org |
| TEOS, Calcium nitrate tetrahydrate | Nitric acid (catalyst) | Ca/Si molar ratio set at 3 | Tricalcium silicate (C3S) | csic.esdovepress.com |
| TEOS, Calcium nitrate, Magnesium nitrate | Nitric acid (catalyst), Ammonia (for gelation), Ethanol (solvent) | Gelation for ~14 hrs, followed by heat treatment at 835°C, 1000°C, or 1100°C | Glass-ceramic nanopowder (55SiO2-35CaO-10MgO) | mdpi.com |
| Triethylphosphate (TEP), Calcium nitrate, TEOS | Ethanol (solvent) | Gel formation over ~1 week at room temperature, followed by heat treatment at 110°C or 900°C | Silica matrix modified with calcium and phosphate (B84403) ions | scielo.br |
Utilization of Waste-Derived Precursors in Synthesis
A significant trend in materials synthesis is the adoption of circular economy principles, where industrial and agricultural wastes are repurposed as valuable raw materials. brazilianjournals.com.br This approach is increasingly being used to produce calcium-silicon compounds, reducing reliance on virgin resources and mitigating waste disposal problems. elsevier.es Various wastes rich in silica (SiO₂) and calcia (CaO) have been successfully employed.
Agricultural wastes are a prominent source of precursors. Rice husk ash (RHA), a by-product of rice milling, is rich in amorphous silica (up to 93%), making it a highly reactive ingredient. elsevier.esmdpi.com Eggshells and snail shells are excellent sources of calcium carbonate, which can be calcined to produce high-purity calcium oxide (up to 99%). elsevier.esresearchgate.net Researchers have used a solid-state reaction route, mixing calcined eggshells and heat-treated RHA at temperatures around 1050°C, to successfully synthesize calcium silicate. elsevier.es
Industrial by-products are another critical source. Materials such as fly ash and slag from combustion processes, waste glass, and sludge from water purification plants are being repurposed. virginia.eduresearchgate.netmater-tehnol.si For example, calcium silicates have been synthesized from marble scraps and mussel shells, biomass ash, and chamotte (fired ceramic waste). elsevier.esresearchgate.net Hydrothermal methods have been effective in converting waste concrete and fly ash into useful calcium silicate products. researcher.life Similarly, waste from coal-fired power plants has been used to obtain hydrated calcium silicate compounds. brazilianjournals.com.br These methods not only provide a sustainable route to valuable materials but also contribute to a cleaner environment by finding applications for problematic wastes. nih.gov
Examples of Waste-Derived Precursors
| Waste Material | Source of | Synthesis Method | Resulting Product | Reference |
|---|---|---|---|---|
| Rice Husk Ash (RHA), Eggshells | SiO₂, CaO | Solid-state reaction (1050°C) | Calcium silicate (CS) powder | elsevier.es |
| Rice Husk Ash (RHA), Snail Shells | SiO₂, CaO | Solid-state reaction (800-1000°C) | Calcium silicate | researchgate.net |
| Waste Glass, Seashells | SiO₂, CaO | Solid-state reaction (1100-1200°C) | Wollastonite (β-CaSiO₃), Pseudo-wollastonite (α-CaSiO₃) | researchgate.net |
| Sulfated Coal Ash | SiO₂, CaO | Alkaline fusion followed by hydrothermal treatment | Tobermorite, C-S-H compounds | brazilianjournals.com.br |
| Waste Concrete, Fly Ash | SiO₂, CaO | Hydrothermal synthesis | Calcium silicate products | researcher.life |
| Water-filtration sludge, Sand, Lime, Portland cement | SiO₂ | Hydrothermal synthesis (180°C) | Tobermorite, Xonotlite | researchgate.netmater-tehnol.si |
| Marble Scraps, Mussel Shells, Biomass Ash, Chamotte | CaO, SiO₂ | Solid-state reaction (1100°C) | Wollastonite, Gehlenite, Larnite | researchgate.net |
Advanced Structural Characterization and Crystallography of Calcium Silicide
Spectroscopic Probing of Local Atomic Environments
Spectroscopic techniques are indispensable for examining the short-range order and chemical bonding within calcium silicide structures. By probing the interactions of electromagnetic radiation with the constituent atoms, these methods reveal detailed information about the local coordination and electronic environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 29Si MAS NMR, 1H NMR, 43Ca NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local atomic environments in calcium silicates. nih.gov
29Si MAS NMR: 29Si Magic-Angle Spinning (MAS) NMR is particularly valuable for quantifying the different silicate (B1173343) species present in calcium silicate materials. rsc.org It can distinguish between various Qn environments, where 'n' represents the number of other silicon atoms connected to a given SiO4 tetrahedron. For instance, in the study of calcium silicate hydrates (C-S-H), 29Si MAS NMR can differentiate between Q¹ (end-chain tetrahedra) and Q² (middle-chain tetrahedra) units. csic.es The chemical shifts observed in 29Si MAS NMR spectra provide quantitative information about the degree of hydration and the mean silicate chain length. mdpi.com For example, unreacted γ-C2S shows a primary peak around -73.9 ppm (Q⁰), while hydrated samples exhibit characteristic signals for C-S-H gels at approximately -79.0 ppm (Q¹) and -85.2 ppm (Q²). researchgate.net The technique is also capable of distinguishing between different polymorphs, such as the MI and MIII forms of alite (Ca₃SiO₅). rsc.org Furthermore, the chemical shift anisotropy (CSA) data from 29Si MAS NMR offers deeper insights into the electronic and geometric environments of the SiO₄ tetrahedra, allowing for a clear distinction between different types of silicate condensation. acs.org
¹H NMR: While not as commonly highlighted for the direct study of the Ca-Si framework, ¹H NMR, particularly when using techniques like Combined Rotation and Multiple-Pulse Spectroscopy (CRAMPS), can be employed to distinguish between protons associated with silicon atoms (in silanol (B1196071) groups) and those linked to calcium atoms in hydrated phases. nih.gov
43Ca NMR: Despite the challenges posed by the low natural abundance (0.135%) and small gyromagnetic ratio of the 43Ca isotope, 43Ca NMR spectroscopy is a powerful probe for determining the environments of calcium atoms. nih.govrsc.org Recent studies, often combining experimental data with Density Functional Theory (DFT) calculations, have shown that 43Ca NMR can resolve different calcium sites within calcium silicate structures. rsc.orgchemrxiv.org For instance, in β-dicalcium silicate (β-C₂S), two distinct crystallographic sites for calcium have been resolved with isotropic chemical shifts (δiso) of 33.7 ppm and 53.8 ppm. rsc.org The chemical shifts are sensitive to the coordination number of calcium, with 6-fold and 7-fold coordinated Ca being resolvable. rsc.org Theoretical studies predict distinct 43Ca chemical shifts for different calcium sites within the calcium silicate hydrate (B1144303) (C–S–H) structure, which can be used to track the hydration process of materials like tricalcium silicate. rsc.orgresearchgate.net
| Nuclide | Technique | Key Findings | Reference |
|---|---|---|---|
| 29Si | MAS NMR | Quantifies different silicate species (Qⁿ units) and polymorphs. Provides data on hydration degree and silicate chain length. | rsc.orgcsic.esmdpi.com |
| ¹H | CRAMPS NMR | Differentiates protons bonded to silicon versus calcium in hydrated phases. | nih.gov |
| 43Ca | NMR | Resolves different crystallographic Ca sites and coordination environments. Tracks hydration processes. | rsc.orgrsc.orgresearchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify functional groups and monitor chemical changes in calcium silicide and its derivatives. The infrared spectrum reveals characteristic vibrations of the Si-O and Si-O-Si bonds.
In anhydrous calcium silicates, distinct bands corresponding to O-Si-O and Si-O-Ca stretching modes are observed. For example, in studies of cementitious materials, tricalcium silicate (C₃S) shows O-Si-O and Si-O-Ca stretching modes around 813 cm⁻¹ and 936 cm⁻¹, respectively. mdpi.com Dicalcium silicate (C₂S) exhibits Si-O-Ca stretching vibrations at 905 and 995 cm⁻¹ and O-Si-O stretching modes around 840 cm⁻¹. mdpi.com
During hydration, the formation of calcium silicate hydrate (C-S-H) gel is marked by a progressive shift of the main Si-O stretching band to higher wavenumbers, indicating an increasing polymerization of the silicate chains. mdpi.com For instance, a shift from 905 cm⁻¹ to 995 cm⁻¹ has been observed during the hydration of Biodentine. mdpi.com
FTIR is also sensitive to the presence of other phases. For example, carbonate groups from calcite, if present, give rise to characteristic vibrations at approximately 714, 875, and 1445 cm⁻¹. mdpi.com In studies of fly ash-derived calcium silicate hydrate, characteristic peaks at 451 cm⁻¹ (Si–O–Si bending), 674 cm⁻¹ (Si–O asymmetric stretching), and 1061 cm⁻¹ (Si–O–Si asymmetric stretching) confirm the presence of the hydrate. rsc.org The technique can also detect changes related to dehydration upon heating. nih.gov
Raman Spectroscopy for Vibrational Analysis
Raman spectroscopy complements FTIR by providing information on the vibrational modes of a material, particularly for non-polar bonds. It is highly effective for studying the structure of different calcium silicide phases.
The Raman spectra of calcium silicide films can be complex, with multiple peaks corresponding to different crystalline structures. For instance, the formation of two-dimensional CaSi₂ structures can be identified by a pronounced peak corresponding to the in-plane vibrations of silicon atoms within the calcium-intercalated layer. nih.gov As the structure transitions to a three-dimensional bulk CaSi₂ crystal, additional peaks appear in the Raman spectrum. nih.gov
Different calcium silicide phases exhibit distinct Raman signatures. Studies on films grown by molecular beam epitaxy (MBE) have identified phonon peaks at 389 and 416 cm⁻¹ for a specific Ca₃Si₄ phase. researchgate.net Other research has reported Raman peaks at 341, 382, and 413 cm⁻¹ for CaSi₂ layers. researchgate.net In studies of calcium-silicate glasses, Raman spectroscopy, combined with statistical deconvolution methods, has been used to quantitatively determine the speciation of different silicate units (Q¹, Q², Q³). geoscienceworld.org Furthermore, in-situ Raman spectroscopy under deviatoric stress has been used to investigate the plastic deformation mechanisms of calcium-silicate hydrates at the bond level, revealing how silicate chains behave under strain. iaea.org
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local atomic structure and chemical state of a specific element within a material. It is particularly useful for studying the environment of calcium and silicon in both crystalline and amorphous phases.
XAS, including the X-ray Absorption Near-Edge Structure (XANES) region, can be used to probe the coordination chemistry and oxidation state of elements. For instance, in situ soft X-ray spectromicroscopy has been used to study the early hydration of tricalcium silicate (C₃S). mdpi.com Analysis of the Ca LIII,II-edge and Si K-edge XANES spectra revealed rapid changes in the Ca binding energy and silicate polymerization during the formation of calcium silicate hydrate (C-S-H). mdpi.com
The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum provides quantitative information about the bond distances and coordination numbers of neighboring atoms. XAS studies have been crucial in determining how impurity elements are incorporated into the C-S-H structure. For example, it was shown that zinc tetrahedra can be incorporated into the C-S-H matrix, linking directly to the end of silicate chains through Zn-O-Si bonds with a Zn-Si distance of about 3.1 Å. acs.org Similarly, lead has been found to bind to the C-S-H structure via Pb-O-Si bonds. capes.gov.br
Diffraction-Based Structural Elucidation
Diffraction techniques are fundamental for determining the long-range crystallographic order, identifying crystalline phases, and refining crystal structures.
X-ray Diffraction (XRD) and Rietveld Analysis
X-ray Diffraction (XRD) is the primary technique for identifying the crystalline phases present in a calcium silicide sample and determining their crystal structures. The positions and intensities of the diffraction peaks are unique to each crystalline phase.
XRD is routinely used to monitor the phase composition of materials during synthesis or reaction. For example, in the study of cement hydration, XRD analysis shows a decrease in the intensity of peaks corresponding to anhydrous phases like tricalcium silicate (Ca₃SiO₅) and the appearance of new peaks corresponding to hydrated products like calcium hydroxide (B78521) (Ca(OH)₂). researchgate.netnih.gov
For quantitative phase analysis and detailed structural refinement, the Rietveld method is applied to the XRD data. nipponsteel.com This method involves fitting the entire experimental diffraction pattern with a calculated pattern based on crystal structure models of the constituent phases. researchgate.net Rietveld analysis allows for the semi-quantitative determination of the amounts of crystalline and amorphous phases in a sample. researchgate.netnih.gov It has been successfully used to quantify the main phases in various calcium silicate-based cements. researchgate.net
In the study of nanocrystalline materials like calcium silicate hydrate (C-S-H), where diffraction peaks are broad, advanced structure models are combined with a supercell approach in Rietveld refinement. iucr.org This allows for the simulation of characteristic features like isolated layers and turbostratic disorder, leading to more accurate quantification and structural insights. researchgate.netiucr.org The combination of XRD and NMR has been shown to be a powerful approach to track the depolymerization of silicate chains and changes in the layer-to-layer distance in C-S-H as a function of the Ca/Si ratio. iucr.org
| Technique | Information Obtained | Key Applications for Calcium Silicide | Reference |
|---|---|---|---|
| XRD | Crystalline phase identification, lattice parameters, crystal structure. | Monitoring phase changes during hydration, identifying different calcium silicide polymorphs. | researchgate.netnih.goviucr.org |
| Rietveld Analysis | Quantitative phase analysis, crystal structure refinement, lattice parameters, site occupancies. | Quantifying crystalline and amorphous content in cements, refining the structure of nanocrystalline C-S-H. | nipponsteel.comresearchgate.netiucr.org |
Microscopic and Elemental Characterization
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX or EDS) are complementary techniques that provide morphological and elemental information about calcium silicide materials. lohtragon.comlibretexts.orgoxinst.comwikipedia.org SEM uses a focused beam of electrons to scan the surface of a sample, generating images with high resolution that reveal surface topography, texture, and particle morphology. scispace.com EDX analysis, often performed concurrently with SEM, involves detecting the characteristic X-rays emitted from the sample as a result of electron beam interaction. libretexts.orgwikipedia.org Each element emits X-rays at specific energies, allowing for the determination of the elemental composition of the analyzed area. oxinst.comwikipedia.org
In the context of calcium silicide research, SEM is widely used to observe the microstructure of various phases and their transformations. researchgate.net For instance, it has been used to visualize the morphology of CaSi₂, Ca₂Si, and CaSiO₃ particles, revealing features such as irregular shapes or elongated spheroids. researchgate.netresearchgate.net SEM analysis has also been critical in studying the hydration of calcium silicate-based materials, showing the formation of products like ettringite needles and calcium silicate hydrate in voids, which contributes to the densification of the material. ije.ir
EDX analysis provides crucial compositional data that complements the morphological information from SEM. It has been used to confirm the elemental makeup of starting materials like CaSi₂ powder, showing the presence of both silicon and calcium peaks. researchgate.netresearchgate.net Following chemical treatments, such as the exfoliation of CaSi₂ to produce silicon sheets, EDX spectra can verify the removal of calcium. researchgate.netresearchgate.net The technique is also invaluable for identifying the composition of different phases within a sample, such as Si₂Al₂Ca and CaSi₂, which can precipitate during the solidification of silicon alloys. researchgate.net Furthermore, EDX mapping can reveal the spatial distribution of elements within a sample, providing insights into phase segregation and the composition of interfaces. researchgate.nettytlabs.co.jp
Transmission Electron Microscopy (TEM) is an indispensable technique for the high-resolution microstructural analysis of calcium silicide compounds, offering insights into their internal structure at the nanoscale. contractlaboratory.comnanoscience.com By passing a beam of electrons through an ultrathin specimen, TEM can reveal details about crystal structure, defects, interfaces, and the morphology of nanoparticles. contractlaboratory.comyork.ac.uk
TEM has been extensively used to study the various phases and transformations within the calcium silicide system. For example, TEM investigations have been crucial in characterizing the different polytypes of CaSi₂, such as the 3R and 6R structures. acs.orgnih.gov High-resolution TEM (HRTEM) images can even reveal the stacking sequence of atomic layers, allowing for the direct visualization of the crystal lattice. acs.org This level of detail was instrumental in deriving the preliminary structure model of the 21R-CaSi₂ polytype from HRTEM images. acs.orgnih.gov
The technique is also vital for analyzing the interface between calcium silicide and other materials. For instance, cross-sectional TEM has been used to examine the interface between CaSi₂ films and silicon substrates, revealing the morphology of the grown layers. nii.ac.jp Similarly, TEM analysis has been applied to study the interdiffusion zone between calcium silicate cements and other materials. researchgate.net Furthermore, TEM is used to observe the morphology of synthesized nanostructures, such as silicon nanosheets derived from CaSi₂, and to characterize the microstructure of hydration products like calcium silicate hydrate (C-S-H). researchgate.netescholarship.orgescholarship.orgresearchgate.net
Crystallographic Phases and Polymorphism in Calcium Silicide Systems (e.g., CaSi, Ca₂Si, CaSi₂, CaSiO₃)
The calcium-silicon system is characterized by the formation of several stable and metastable compounds, each with distinct crystal structures and properties. researchgate.net The primary phases include CaSi, Ca₂Si, and CaSi₂, with calcium silicate (CaSiO₃) also being a relevant compound in related systems. researchgate.net These phases exhibit polymorphism, meaning they can exist in different crystalline forms.
The study of these phases is often conducted using techniques like X-ray diffraction (XRD), which helps in the identification of crystalline structures. ceon.rsmyscope.trainingwikipedia.org The various calcium silicide compounds possess a range of properties, from semimetallic to semiconducting. researchgate.net
Table of Calcium Silicide Phases and Their Crystal Structures
| Compound | Formula | Crystal System | Space Group | Notes |
|---|---|---|---|---|
| Dicalcium Silicide | Ca₂Si | Orthorhombic | Pnma | Anti-PbCl₂ structure type; a metastable cubic structure also exists. researchgate.net |
| Monocalcium Silicide | CaSi | Orthorhombic | Cmcm | CrB structure type. |
| Calcium Disilicide | CaSi₂ | Trigonal (3R, 6R, 21R), Trigonal (1P) | R-3m, P-3m1 | Exists as multiple polytypes depending on stacking. nih.gov |
This table provides a summary of common calcium silicide phases and their crystallographic data.
Within the calcium silicide system, certain phases are thermodynamically stable under ambient conditions, while others are metastable. A metastable phase is one that persists for a long time but is not in its lowest energy state. psu.edu For example, while 6R-CaSi₂ is the thermodynamically stable polytype at ambient conditions, the 3R-CaSi₂ polytype can be formed and is considered metastable. researchgate.netnih.gov The formation of metastable phases can be influenced by factors such as cooling rates and the presence of impurities. researchgate.net For instance, slow cooling can promote the formation of the metastable 3R–CaSi₂. researchgate.net
In the Ca₂Si system, the orthorhombic structure is the most stable bulk phase, while a cubic structure is known to be metastable. researchgate.net Similarly, for CaSiO₃, various polymorphs exist, and their formation can be influenced by reaction conditions. doe.govcambridge.org The study of dicalcium silicate hydrates also reveals the existence of metastable phases like α-C₂SH, which can transform into more stable phases at higher temperatures. researchgate.net Ill-crystallized calcium silicate hydrate (C-S-H) phases that form at room temperature are classic examples of metastable phases that persist despite more crystalline forms having lower free energies. psu.edu
The determination of the precise crystal structure of calcium silicide polymorphs is crucial for understanding their properties. CaSi₂ is a notable example, existing in several polytypic forms, primarily the 3R and 6R structures, which differ in the stacking sequence of their puckered silicon layers. researchgate.netnih.gov
6R-CaSi₂ : This is the most stable polymorph under ambient conditions. researchgate.net The silicon layers are stacked in an AA′BB′CC′ sequence. researchgate.net
3R-CaSi₂ : This is a metastable polymorph where the silicon layers follow a simpler ABC stacking sequence. researchgate.net It has a trigonal crystal system with the space group R-3m. materialsproject.org The volume per formula unit in 3R-CaSi₂ is slightly larger than in 6R-CaSi₂. researchgate.net
First-principles density functional calculations have shown that the 6R and 3R polytypes of CaSi₂ are nearly equal in energy at absolute zero. researchgate.net However, with increasing temperature, the 6R structure becomes more stable due to its higher entropy. researchgate.net The transformation between these polytypes can be induced by factors such as temperature and atmosphere. researchgate.net A new polytype, 21R-CaSi₂, has also been identified as an intergrowth of the 3R and 6R structures. nih.gov
Crystallographic Data for CaSi₂ Polytypes
| Polytype | Crystal System | Space Group | Lattice Parameters (a, c) | Volume (ų) | Status |
|---|---|---|---|---|---|
| 3R-CaSi₂ | Trigonal | R-3m | a = 3.84 Å, c = 15.84 Å | 202.04 | Metastable. researchgate.netmaterialsproject.org |
| 6R-CaSi₂ | Trigonal | R-3m | a = 3.86 Å, c = 30.6 Å | ~413 | Stable. nih.gov |
| 1P-CaSi₂ | Trigonal | P-3m1 | - | - | High-pressure phase. nih.gov |
This interactive table summarizes the key crystallographic parameters for different CaSi₂ polytypes.
Phase Transformations and Mechanisms of Calcium Silicide
Calcium disilicide (CaSi₂) is a layered Zintl phase compound known for its rich polymorphism, exhibiting various structural transformations under different conditions of pressure, temperature, and composition. acs.orgacs.org These transformations involve changes in the stacking of silicon layers and the coordination of silicon atoms, leading to diverse electronic and physical properties, including superconductivity. researchgate.netarxiv.org
Ambient and Near-Ambient Pressure Transformations: The 3R and 6R Polytypes
At ambient pressure, CaSi₂ commonly exists as polytypes, which are variations in the stacking sequence of atomic layers. The most thermodynamically stable polytype is the 6R-CaSi₂, which features puckered silicon hexagon layers stacked in an AA'BB'CC' sequence. acs.orgresearchgate.net Another prominent polytype is the 3R-CaSi₂, where the silicon layers are stacked in a simpler ABC fashion. researchgate.net
The transformation between these polytypes is influenced by several factors:
Cooling Rate: The formation of 3R-CaSi₂ is favored by slow cooling rates (e.g., 0.167 °C/min), which is thought to be promoted by tensile stress. In contrast, rapid cooling of stoichiometric melts typically yields the 6R-CaSi₂ polytype. acs.orgplu.mx
Temperature and Atmosphere: Sintering 6R-CaSi₂ at temperatures between 200 and 700°C in a hydrogen atmosphere (30 bar) can quantitatively transform it into 3R-CaSi₂. researchgate.netdiva-portal.org While first-principles calculations suggest that 6R-CaSi₂ is stabilized over the 3R phase by entropy at higher temperatures, the 3R-CaSi₂ phase does not revert to 6R at temperatures up to 800°C, suggesting it may be stabilized by defects or small amounts of incorporated hydrogen. researchgate.netdiva-portal.org
Impurities and Defects: The presence of nanosized silicon impurities can stabilize the 3R-CaSi₂ as a bulk phase. acs.org It is suggested that α-Si seeds are necessary to initiate the 6R to 3R transformation. acs.org Conversely, strontium impurities are thought to stabilize the 6R polytype. acs.org
Recent research has also identified a 21R polytype, formed by the rapid cooling of the melt, further extending the series of known stacking variants. acs.org
High-Pressure Phase Transformations
Applying pressure induces a series of significant structural changes in CaSi₂, leading to phases with distinct crystal structures and properties. researchgate.netroaldhoffmann.com
Tetragonal (α-ThSi₂-type) Phase: Under conditions of high pressure (above 4 GPa) and high temperature (around 1300 K), CaSi₂ transforms into a tetragonal phase with a structure analogous to α-ThSi₂. researchgate.netarxiv.orgroaldhoffmann.com In this phase, the silicon atoms form a three-dimensional network. This phase is notable for being a superconductor, with a transition temperature (Tc) of 1.58 K, which increases with pressure. arxiv.orgroaldhoffmann.com
Trigonal (P-3m1) Phase: At room temperature, the rhombohedral phase of CaSi₂ undergoes a transition to a different trigonal structure between approximately 9 GPa and 16 GPa. researchgate.net This transition is associated with the emergence of superconductivity. researchgate.net
Hexagonal (AlB₂-type) Phase: Upon further increasing the pressure above 16 GPa at room temperature, a new phase with an AlB₂-like structure appears. researchgate.netarxiv.org First-principles calculations support the stability of the AlB₂ structure in a pressure range above 17 GPa. arxiv.org This transformation involves a significant change in silicon bonding, from sp³ to a more planar sp² hybridization. arxiv.org This AlB₂-type phase exhibits the highest superconducting transition temperature in the CaSi₂ system, reaching up to 14 K. researchgate.netarxiv.org
The mechanism for some transformations involves chemical induction. For instance, the diffusion of fluorine into the CaSi₂ lattice can cause a transformation from monolayer silicene (MLSi) to bilayer silicene (BLSi). rsc.orgresearchgate.netrsc.org This is driven by an electronic mechanism where aggregated fluorine atoms withdraw electrons from the silicene layers, destabilizing the original buckled honeycomb structure and favoring the formation of covalent-like bilayer silicene. rsc.orgrsc.org
The following table summarizes the key phase transformations of Calcium Disilicide.
| Initial Phase(s) | Transformed Phase | Conditions for Transformation | Key Characteristics/Mechanisms |
|---|---|---|---|
| 6R-CaSi₂ | 3R-CaSi₂ | Slow cooling (0.167 °C/min); Annealing at 200-700°C in H₂ atmosphere; Presence of α-Si seeds. acs.orgresearchgate.netplu.mx | Metastable polymorph formation, stabilized by tensile stress, defects, or impurities. researchgate.netplu.mx The volume per formula unit is about 3% larger than 6R-CaSi₂. researchgate.net |
| 3R-CaSi₂ | 6R-CaSi₂ | Theoretically favored at elevated temperatures due to higher entropy, but the reverse transformation is not readily observed experimentally. researchgate.netdiva-portal.org | 6R is the thermodynamically stable polytype at ambient conditions. acs.org |
| Rhombohedral CaSi₂ | Tetragonal (α-ThSi₂-type) | > 4 GPa and ~1300 K. researchgate.netroaldhoffmann.com | Formation of a 3D silicon network; exhibits superconductivity (Tc = 1.58 K). arxiv.orgroaldhoffmann.com |
| Rhombohedral CaSi₂ | Trigonal (P-3m1) | 9 GPa < P < 16 GPa at room temperature. researchgate.net | Associated with the appearance of superconductivity. researchgate.net |
| Trigonal (P-3m1) | Hexagonal (AlB₂-type) | P > 16 GPa at room temperature. researchgate.netarxiv.org | Change from sp³ to sp² silicon bonding; highest superconducting Tc (up to 14 K). researchgate.netarxiv.org |
| Monolayer Silicene (in CaSi₂) | Bilayer Silicene (in CaSi₂Fₓ) | Fluorine diffusion into the CaSi₂ lattice. rsc.orgrsc.org | Electron withdrawal from silicene layers by fluorine destabilizes the monolayer structure. rsc.orgrsc.org |
Theoretical and Computational Studies of Calcium Silicide
First-Principles Calculations and Density Functional Theory (DFT)
First-principles calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in understanding the fundamental properties of calcium silicide compounds from an atomic and electronic perspective. These computational methods allow for the prediction and analysis of various material properties without the need for empirical parameters, providing insights that complement and guide experimental work.
Structural Stability and Cohesive Energies
Theoretical calculations are crucial for determining the structural stability of different calcium silicide phases (Ca₂Si, CaSi, CaSi₂). By calculating formation enthalpies and cohesive energies, researchers can predict which structures are energetically favorable and likely to be synthesized. researchgate.netscielo.org.mx
Formation Enthalpy and Cohesive Energy: The stability of a compound can be assessed by its formation enthalpy and cohesive energy. A negative formation enthalpy indicates that the formation of the compound from its constituent elements is an exothermic process, suggesting stability. Cohesive energy, which is the energy required to break the compound into its isolated constituent atoms, provides a measure of the strength of the atomic bonds. A more negative cohesive energy generally corresponds to a more stable structure. researchgate.net
Systematic investigations using DFT have shown that among the common calcium silicide phases, CaSi₂ possesses the highest structural stability. researchgate.net Conversely, CaSi has been identified as having the strongest alloying ability. researchgate.net Theoretical explorations have also examined the stability of these compounds under pressure, revealing that while CaSi₃ has a narrow stability range at pressures between 8 and 18 GPa, all studied calcium silicide phases are predicted to decompose into their elemental constituents at extremely high pressures, around 250 GPa. roaldhoffmann.com
The cohesive energies for various calcium silicide phases are calculated to evaluate their stability. For instance, the cohesive energy of Sc₂SiC and Sc₂SiN has been calculated to be 7.07 eV/atom and 4.98 eV/atom, respectively, indicating their energetic stability. scielo.org.mx
Interactive Data Table: Calculated Cohesive and Formation Energies of Calcium Silicide Phases
| Phase | Cohesive Energy (eV/atom) | Formation Enthalpy (eV/atom) | Stability Note |
| Ca₂Si | - | -0.449 | Decomposes at high pressure. roaldhoffmann.commaterialsproject.org |
| CaSi | - | - | Strongest alloying ability. researchgate.net |
| CaSi₂ | Most negative | Most negative | Greatest structural stability. researchgate.net |
| CaSi₃ | - | Positive at 1 atm | Stable only in a narrow pressure range (8-18 GPa). roaldhoffmann.com |
Electronic Structure Analysis (e.g., Band Structure, Density of States)
The electronic structure of a material, described by its band structure and density of states (DOS), governs its electrical and optical properties. DFT calculations provide detailed insights into the electronic nature of calcium silicide compounds.
Band Structure and Density of States (DOS): The band structure plots the allowed electron energy levels as a function of momentum in the Brillouin zone, while the DOS gives the number of available electronic states at each energy level. Together, they determine whether a material is a metal, semiconductor, or insulator.
Ca₂Si: DFT calculations predict that Ca₂Si is a semiconductor at atmospheric pressure, which is consistent with its Zintl compound nature featuring isolated Si⁴⁻ ions. roaldhoffmann.comsemanticscholar.org Experimental studies have also suggested that the Ca₂Si phase is a direct-gap semiconductor. scientific.net Some calculations indicate a band gap of around 0.681 eV. materialsproject.org The electronic structure of Ca₂Si is distinct from other calcium silicides, with Si-3s bands that are narrow and well-separated from other bands. semanticscholar.org
CaSi: In contrast to Ca₂Si, CaSi is found to be metallic at 1 atm. roaldhoffmann.com This is attributed to a constant density of states near the Fermi level. scientific.netresearcher.life Its structure consists of Si-Si bonded chains. roaldhoffmann.com
CaSi₂: This phase also exhibits metallic or semimetallic properties. roaldhoffmann.comscientific.net The electronic structure of CaSi₂ is characterized by Si hexagonal layers. roaldhoffmann.com The calculated DOS for CaSi₂ shows a low binding-energy band involving Si-p and Ca-spd components. semanticscholar.org Some DFT calculations show no bandgap for the tetragonal I4₁/amd structure. materialsproject.org
Prediction of Elastic and Thermodynamic Properties
First-principles calculations are a powerful tool for predicting the mechanical and thermodynamic behavior of materials.
Elastic Properties: By calculating the elastic constants (Cᵢⱼ), one can derive key mechanical properties such as the bulk modulus (B), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν). researchgate.net These properties are essential for understanding a material's response to stress, its stiffness, and its ductile or brittle nature. researchgate.netacs.org The stress-strain method is often employed within DFT to compute these elastic constants. researchgate.net For instance, the calculated bulk modulus for dicalcium silicate (B1173343) (C₂S) is 120.09 GPa, and its shear modulus is 65.68 GPa. acs.org
Thermodynamic Properties: DFT calculations, combined with quasi-harmonic approximations, can predict thermodynamic properties like entropy, enthalpy, and specific heat capacity as a function of temperature. researchgate.netacs.orgntnu.no These predictions are vital for understanding the material's behavior at different temperatures. For example, the specific heat capacity at constant pressure (Cₚ) and constant volume (Cᵥ) can be determined, which are nearly identical for solids at temperatures below 300 K. acs.org
Molecular Dynamics and Multiscale Modeling
While DFT is excellent for studying static properties and small systems, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of atoms and the properties of larger, more complex systems over time.
Atomistic Structure Simulation and Force Field Development
MD simulations rely on force fields, which are sets of mathematical functions and parameters that describe the potential energy of a system of atoms and the forces between them. uel.ac.uk The development of accurate force fields is a critical step for realistic simulations.
Force Field Development: Force fields for calcium silicate systems, such as CSH-FF and CLAYFF, have been developed and validated against experimental data and DFT calculations. researchgate.netacs.org These force fields typically include terms for bonded interactions (bond stretching, angle bending) and non-bonded interactions (van der Waals, electrostatic). uel.ac.uk A well-parameterized force field is crucial for accurately simulating the structure, energy, and mechanical properties of various calcium silicate phases. researchgate.netacs.org For instance, a force field for tricalcium silicate (C₃S) has been shown to provide excellent agreement with experimental X-ray structures, cleavage energies, and elastic moduli. acs.org
Atomistic Structure Simulation: MD simulations are used to model the atomistic structure of calcium silicates, including amorphous phases like calcium-silicate-hydrate (C-S-H), which is a primary component of cement. frontiersin.orgnih.gov These simulations can track the positions and velocities of individual atoms over time, providing insights into structural arrangements, diffusion, and phase transformations. uel.ac.ukdtic.mil For example, MD has been used to create molecular models of C-S-H with specific calcium-to-silicon ratios that match experimental observations. frontiersin.orgnih.gov
Interfacial Interactions and Mechanical Response Modeling
MD simulations are particularly well-suited for studying the complex interactions at interfaces and modeling the mechanical response of materials under various loading conditions.
Interfacial Interactions: Understanding the interactions at the interface between calcium silicates and other materials, such as polymers or water, is crucial for applications in composites and construction materials. rsc.orgacs.org MD simulations can elucidate the nature of these interactions, identifying the roles of electrostatic forces, hydrogen bonding, and coordination bonds. acs.orgcapes.gov.br For example, simulations have shown that calcium ions at the C-S-H surface can act as coordination sites for polymer functional groups, and that the polarity of these groups influences the strength of the interfacial bond. acs.orgcapes.gov.brresearchgate.net The structure of water at C-S-H interfaces has also been studied extensively, revealing that confined water differs significantly from bulk water. acs.org
Mechanical Response Modeling: MD simulations can be used to model the mechanical behavior of calcium silicates under different types of stress, such as tension or shear. frontiersin.orgrsc.org By applying virtual loads to the simulated atomic structures, researchers can observe deformation mechanisms, crack propagation, and failure at the atomic scale. aip.orgmit.edu These simulations have revealed the anisotropic nature of C-S-H's mechanical properties and the importance of the interlayer region in its response to stress. frontiersin.org For instance, uniaxial tensile simulations have shown that the breaking of Si-O···Ca bonds and subsequent hydrolytic reactions at interfaces play a critical role in the material's strength and ductility. rsc.org
Hydration Mechanisms and Reactivity Modeling
Theoretical and computational modeling have become essential tools for understanding the complex hydration mechanisms of calcium silicates at an atomic level. These studies are particularly prominent for phases like dicalcium silicate (Ca₂SiO₄) and tricalcium silicate (Ca₃SiO₅), the primary reactive components in Portland cement. researchgate.netacs.org
Two principal theories have been proposed to explain the early-stage hydration kinetics of tricalcium silicate. The first theory suggests that a layer of initial hydration products forms a diffusion barrier on the particle surfaces, controlling the subsequent reaction rate. acs.org The second, competing theory posits that the reaction rate is governed by the dissolution of Ca₃SiO₅ itself. acs.org Computational models, such as the kinetic cellular automaton model HydratiCA, have been developed to test these theories. Simulations using this model suggest that the hydration of Ca₃SiO₅ is likely controlled by the nucleation and growth of a calcium-silicate-hydrate (C-S-H) solid, which is mediated in the initial moments by a transient, metastable solid that covers the surface and reduces the dissolution rate. researchgate.net
First-principles calculations and Density Functional Theory (DFT) are heavily employed to investigate the fundamental relationship between the electronic structure of calcium silicate phases and their reactivity with water. researchgate.netmaterialsproject.org Ab initio molecular dynamics simulations have provided detailed quantitative analysis of the reaction pathways for the dissolution of calcium ions from a Ca₃SiO₅ surface. materialscloud.org These studies show that the initial step of hydration is the adsorption of water, which can be molecular or dissociative, onto the calcium silicate surface. materialscloud.org This adsorption weakens the bonds among surface atoms, promoting the dissolution process through electron transfer from the surface to the water molecules. materialsproject.org
The significant difference in hydration reactivity between Ca₂SiO₄ (slow) and Ca₃SiO₅ (fast) has been a key area of investigation. Theoretical models reveal that the higher reactivity of Ca₃SiO₅ is primarily linked to the presence of more ionic oxygen atoms in its structure, which act as highly reactive sites. researchgate.net Bader charge analysis further elucidates these reactivity differences, showing that Ca and O atoms are generally more reactive in M3-C3S (a polymorph of Ca₃SiO₅) than in β-C2S (a polymorph of Ca₂SiO₄). ustb.edu.cn
The accuracy of reactivity modeling is highly dependent on the computational methods used, particularly the choice of the interatomic potential for water. Different classical atomistic water models (such as SPC, TIP3P, and TIP5P) have been evaluated to determine their effect on the simulated properties of the resulting calcium-silicate-hydrate (C-S-H) gel. scispace.com These studies show that the choice of water model is critical for accurately predicting the structure, dynamics, and mechanical properties of C-S-H. scispace.comroaldhoffmann.com Reactive molecular simulations also reveal that water molecules can attack and dissociate Si-O and Ca-O bonds, which is detrimental to the cohesive force of the C-S-H gel. researchgate.net
The table below summarizes findings from various computational models regarding the hydration of calcium silicates.
| Computational Method | System Studied | Key Findings |
| Kinetic Cellular Automaton | Ca₃SiO₅ Hydration | Hydration is likely controlled by nucleation and growth of C-S-H, mediated by a transient metastable solid that reduces the initial dissolution rate. researchgate.net |
| First-Principles Calculations | Ca₂SiO₄ vs. Ca₃SiO₅ | The higher reactivity of Ca₃SiO₅ is attributed to more ionic oxygen atoms, creating highly reactive sites for hydration. researchgate.net |
| DFT-D Calculations | β-C₂S and M₃-C₃S | Water adsorption (molecular or dissociative) is the initial step, weakening surface bonds and promoting dissolution via electron transfer. materialsproject.org |
| Ab Initio Molecular Dynamics | Ca₃SiO₅ Dissolution | Provides quantitative analysis of Ca²⁺ ion dissolution pathways, showing a process of ligand exchange and auto-catalysis accelerated by water adsorption and diffusion. materialscloud.org |
| Classical Atomistic Simulation | C-S-H Properties | The choice of water model (e.g., SPC, TIP5P) is critical for accurately simulating the structural and elastic properties of the C-S-H product. scispace.com |
| Reactive Molecular Simulation | C-S-H Mechanics | Water molecules can attack and dissociate Si-O and Ca-O bonds, weakening the stiffness and cohesive force of the C-S-H gel. researchgate.net |
Theoretical Insights into Bonding Characteristics (e.g., Metallic, Covalent, Ionic Bonds)
Theoretical studies, primarily based on first-principles calculations within Density Functional Theory (DFT), have provided significant insights into the complex chemical bonding of various calcium silicide phases. These investigations reveal that the bonding in compounds such as CaSi, Ca₂Si, and CaSi₂ is not purely of one type but rather a combination of metallic, covalent, and ionic characteristics. researchgate.net
CaSi₂: This phase is often described as a Zintl phase, a class of compounds where charge transfer from an electropositive metal to a more electronegative element results in the formation of polyanionic structures. acs.org In CaSi₂, puckered two-dimensional layers of silicon anions are separated by calcium cations. acs.org Despite the electron balance suggesting Ca²⁺(Si⁻)₂, indicating ionic character, theoretical and experimental analyses show that CaSi₂ polytypes are three-dimensional metals with complex chemical bonding. acs.org Band structure calculations indicate that calcium d-states, though unoccupied in the free atom, hybridize strongly with silicon p-states near the Fermi level, contributing to the metallic nature. aps.org
CaSi: First-principles calculations show that CaSi is metallic. roaldhoffmann.com While one might expect a semiconductor based on the presence of Si-Si bonded chains, analysis of the electronic density of states shows significant contributions from both Ca 3d and Si 3p orbitals at the Fermi level. roaldhoffmann.commaterialsproject.org The interaction between calcium and silicon is not purely ionic; it possesses a partially covalent character which contributes to its metallicity. roaldhoffmann.com Some studies have even suggested, based on X-ray fluorescence spectra, that the effective charge on the silicon atoms in CaSi is positive, which contradicts simple electronegativity arguments but highlights the complexity of the bonding. scispace.com
Ca₂Si: Unlike the other silicides, Ca₂Si is a semiconductor. roaldhoffmann.comaps.org Theoretical calculations predict it to have a direct band gap, with values varying depending on the computational method used. researchgate.netresearchgate.net In its stable orthorhombic structure, there is no Si-Si bonding. acs.org The electronic structure consists of valence bands mainly composed of Si 3p and Ca 3d/4s states, while the conduction bands are primarily formed from Ca 3d/4s and Si 3p states. researchgate.net The bonding in Ca₂Si is considered to be a mix of ionic and covalent contributions. osti.govresearchgate.net
The bonding characteristics across these different stoichiometries are summarized in the interactive table below.
| Compound | Predominant Bonding Characteristics | Electronic Property |
| CaSi | A mixture of metallic, ionic, and covalent bonding. researchgate.netroaldhoffmann.com Strong hybridization of Ca d-states and Si p-states. scispace.com | Metallic roaldhoffmann.commaterialsproject.org |
| Ca₂Si | Primarily ionic and covalent bonding. osti.govresearchgate.net Contains isolated silicon ions with no Si-Si bonds. acs.org | Semiconductor researchgate.netroaldhoffmann.com |
| CaSi₂ | Classified as a Zintl phase with significant metallic character. acs.org Features covalent Si-Si bonds within layers and ionic character between Ca and Si layers. acs.org | Metallic acs.orgroaldhoffmann.com |
These theoretical insights underscore that a simple ionic model based on electronegativity differences is insufficient to describe the bonding in calcium silicides. The interplay between ionic charge transfer, covalent bond formation (especially Si-Si), and the delocalization of electrons leading to metallic character is crucial for understanding the diverse electronic properties of these materials.
Reactivity and Reaction Mechanisms of Calcium Silicide
Surface Reactivity and Hydration Processes
The interaction of calcium silicide with aqueous environments is characterized by slow decomposition, a process influenced by factors such as temperature and the presence of acids.
Mechanisms of Water Interaction and Hydration Kinetics
Calcium silicide is generally insoluble in water but undergoes a slow reaction upon contact with moisture, a reaction that accelerates with an increase in temperature. The interaction with water leads to the decomposition of the calcium silicide structure, yielding calcium hydroxide (B78521) (Ca(OH)₂), silica (B1680970) (SiO₂), and hydrogen gas (H₂). whiterose.ac.ukheegermaterials.comechemi.com This reaction can be represented by the following equation:
CaSi₂ + 6H₂O → Ca(OH)₂ + 2SiO₂ + 5H₂ dtic.mil
In hot water, this decomposition process is more pronounced. whiterose.ac.ukheegermaterials.comechemi.com The reaction mechanism in neutral water is understood to proceed via the gradual hydrolysis of the silicide, where water molecules attack the Ca-Si bonds.
The presence of acids significantly alters the reaction pathway. In acidic aqueous solutions, particularly hydrochloric acid (HCl), calcium silicide undergoes a topochemical reaction. acs.org This process involves the detachment of the silicon layers from the CaSi₂ crystal structure, leading to the formation of a two-dimensional subsiliceous acid, Si₆H₃(OH)₃, also known as Kautsky's siloxene. osti.gov This reaction is initiated by the solvation of the Ca²⁺ ions, which facilitates the expansion of the layer lattice. osti.gov It is noteworthy that in the absence of water, no reaction is observed with acids, highlighting the critical role of water in the reaction mechanism. osti.gov
While specific kinetic data such as reaction rate constants for the hydrolysis of CaSi₂ are not extensively documented in the available literature, the qualitative observations indicate a slow reaction rate at ambient temperature, which increases with thermal energy.
Role of Surface Energy and Phase Transformation in Reactivity Modulation
Calcium disilicide is known to exist in several polymorphic forms, with the thermodynamically stable phase at ambient conditions being the 6R-CaSi₂ polytype. acs.org However, other polymorphs, such as 3R-CaSi₂, can be formed, for instance, through the application of slow cooling rates or by annealing the 6R form at temperatures between 200 and 800 °C under high hydrogen pressure. acs.org The transformation between these polymorphs involves changes in the stacking of the silicon and calcium layers, which in turn affects the surface energy and, consequently, the reactivity of the material.
The transformation from the 6R to the 3R polymorph is of particular interest as it can be influenced by external factors. For example, the presence of nanosized silicon impurities can stabilize the 3R-CaSi₂ as a bulk phase. wikipedia.org Furthermore, the transformation can be induced by chemical means; for instance, treating 6R-CaSi₂ with a solution of aluminum chloride in toluene (B28343) can lead to a partial conversion to the 3R polymorph on the material's surface. mdpi.com This suggests that the surface reactivity is directly linked to the phase composition.
Reactions with Gaseous Species (e.g., Carbon Dioxide)
Calcium silicide, like other calcium-containing silicate (B1173343) materials, has the potential to react with acidic gases such as carbon dioxide. This carbonation process is of interest for CO₂ sequestration and for understanding the long-term stability of materials containing calcium silicide.
Carbonation Mechanisms and Precipitate Chemistry
The carbonation of calcium silicates generally proceeds through the reaction of the silicate with CO₂ in the presence of water, leading to the formation of calcium carbonate (CaCO₃) and silica (SiO₂). acs.orgresearchgate.net The reaction can be summarized as:
CaSi₂ + 2CO₂ + 2H₂O → CaCO₃ + 2SiO₂ + 2H₂
The process involves the dissolution of Ca²⁺ ions from the silicide matrix, which then react with carbonate ions formed from the dissolution of CO₂ in water. mdpi.com The resulting precipitates are typically calcium carbonate and a form of silica gel. acs.org
The specific polymorph of calcium carbonate that forms can vary depending on the reaction conditions. Calcite is the most thermodynamically stable form, but metastable polymorphs such as aragonite and vaterite can also be produced, particularly in the initial stages of the reaction. researchgate.net The nature of the silica product is generally an amorphous, hydrated silica gel. acs.org
Impact of Crystal Structure on CO₂ Reactivity
The crystal structure of the parent silicate material has a significant impact on its reactivity with CO₂ and the nature of the reaction products. acs.orgacs.org Research on different polymorphs of calcium silicate (CaSiO₃), such as the chain-structured wollastonite and the ring-structured pseudowollastonite, has shown that the arrangement of the silicate anions influences the dissolution of the parent material and the subsequent precipitation of new phases. acs.orgacs.org
For instance, the reaction of aqueous CO₂ with wollastonite primarily yields calcium carbonate and amorphous silica. In contrast, the reaction with pseudowollastonite can produce plate-like crystalline calcium silicate phases in addition to CaCO₃ and amorphous silica. acs.org This difference is attributed to the dissolution rates of ions from the parent silicate, the pH of the solution, and the availability of nucleation sites. acs.org
While direct comparative studies on the CO₂ reactivity of the different polymorphs of calcium silicide (CaSi₂) are scarce, the principles established for other calcium silicates strongly suggest that the various stacking arrangements of the silicon and calcium layers in the 6R, 3R, and other CaSi₂ polymorphs would lead to different carbonation behaviors. The varying atomic environments and bond energies in these structures would likely result in different dissolution kinetics and potentially different precipitate chemistries under identical carbonation conditions.
Interfacial Reactions and Compound Formation in Heterogeneous Systems
Calcium silicide is frequently used in high-temperature heterogeneous systems, most notably in the metallurgical industry as a deoxidizing and desulfurizing agent in steel production. youtube.com Its reactivity at the interface between molten metal and slag is crucial for its effectiveness.
In steelmaking, CaSi₂ is added to the molten steel where it reacts with dissolved oxygen and other impurities, such as sulfur. The primary reaction involves the oxidation of both calcium and silicon to form calcium oxide (CaO) and silicon dioxide (SiO₂), which are incorporated into the slag phase. youtube.com A key interfacial reaction is the reduction of iron oxides present in the slag:
2FeO + CaSi₂ → 2Fe + CaO + 2SiO₂
Studies have shown that the concentration of Fe₂O₃ in mould fluxes can be significantly decreased by the addition of CaSi₂. hw.ac.uk The apparent reaction rate constant for this reduction has been estimated to be on the order of 10⁻³ cm·s⁻¹, indicating an efficient reduction process. hw.ac.uk
Another significant application of calcium silicide in heterogeneous systems is in pyrotechnics. It serves as a fuel in various compositions, such as those for producing smoke screens. wikipedia.orgdtic.mil In these applications, CaSi₂ is mixed with an oxidizing agent. For example, in smoke compositions, it can react with compounds like hexachloroethane (B51795) (C₂Cl₆) to produce silicon tetrachloride (SiCl₄), which then reacts with atmospheric moisture to form a dense white smoke of hydrochloric acid and silica. wikipedia.orgdtic.mil
Calcium silicide is also a component in some thermite-like mixtures used for generating heat, for instance, in self-heating food cans for military rations. wikipedia.org A common mixture consists of a 1:1 ratio of iron(II,III) oxide and calcium silicide. When ignited, this mixture undergoes a highly exothermic reaction that produces significant heat without the evolution of gas. wikipedia.org
Advanced Applications and Functional Materials Derived from Calcium Silicide
Catalytic Applications and Catalyst Support Materials
The utility of calcium silicide and its derivatives extends into the realm of catalysis, where they are employed both as catalyst supports and as active photocatalytic agents for environmental cleanup.
Synthesis of Metal-Loaded Catalysts on Calcium Silicide Substrates
Calcium silicate (B1173343), derived from calcium silicide, is a promising support material for heterogeneous catalysts due to its stability and structural properties. The synthesis of metal-loaded catalysts on these substrates is a strategy to enhance catalytic activity and stability. Various metals and metal oxides can be loaded onto silicate-based supports. For instance, support materials can include calcium aluminum silicates, which can be loaded with metals at concentrations ranging from 0.001 to 20 percent by weight of the support material. google.com
One approach involves the development of carbonated mesoporous calcium silicate materials loaded with metals such as iron (Fe) and cerium (Ce). researchgate.net Another method involves loading calcium oxide (CaO) onto municipal sludge-derived biochar, a material that contains calcium. acs.org In a typical synthesis, a CaO suspension is mixed with the support material, followed by drying and calcination at high temperatures (e.g., 600–800 °C) to produce the final catalyst. acs.org Similarly, transition metals like cobalt can be loaded onto materials like rice husk hydrochar, which contains both silicon and calcium, to create catalysts with basic surface sites and large surface areas that enhance transesterification reactions. mdpi.com The incorporation of metal oxides onto silica (B1680970) supports can lead to greater thermal stability and a larger surface area, which reduces mass transfer limitations and increases the concentration of active sites. researchgate.net
Photocatalytic Activity in Environmental Remediation
Calcium silicate-based materials have demonstrated significant potential as photocatalysts for the degradation of environmental pollutants. researchgate.net A notable application is the creation of composite photocatalysts by supporting titanium dioxide (TiO₂) nanoparticles on slag-made calcium silicate (SCS). gdut.edu.cn These composites show high efficiency in degrading organic dyes like Methylene Blue (MB) and Methyl Violet under UV light. gdut.edu.cn
The effectiveness of these photocatalysts is linked to the properties of the calcium silicate support. For example, a TiO₂/SCS composite exhibited higher photocatalytic activity for cationic dyes than TiO₂ supported on pure calcium silicate (PCS), a result attributed to the higher specific surface area and more negative ζ-potential of the slag-derived support. gdut.edu.cn In one study, a TiO₂-60/SCS photocatalyst (with a 60% TiO₂ mass ratio) achieved a degradation efficiency of 96.2% for Methylene Blue and maintained this high efficiency for over four cycles, indicating excellent stability. gdut.edu.cn
Furthermore, calcium silicate hydrate (B1144303) (CSH) nanosheets can be used to remove heavy metals like Cu(II) from wastewater. The resulting CSH-Cu(II) material can then be converted into a photocatalyst by heating, which shows excellent efficiency in degrading Methylene Blue under simulated sunlight. acs.org Siloxene, a material synthesized from calcium silicide, also acts as a metal-free catalyst for the photocatalytic reduction of hexavalent chromium (Cr(VI)) under visible light, with efficiencies reaching 98.6% for treating electroplating wastewater. researchgate.net
The table below summarizes the photocatalytic degradation efficiency of various calcium silicate-based catalysts on different dyes.
| Catalyst | Pollutant | Adsorption Efficiency (%) | Degradation Efficiency (%) | Rate Constant (k, h⁻¹) |
| TiO₂-60/SCS | Methylene Blue (MB) | 28.9 | 96.2 | 1.34 |
| TiO₂-60/PCS | Methylene Blue (MB) | 25.4 | Not specified | 0.85 |
| Pure TiO₂ | Methyl Orange (MO) | 0.96 | 81.5 | 0.31 |
| TiO₂-60/SCS | Methyl Orange (MO) | 1.35 | 43.7 | 0.11 |
| TiO₂-60/PCS | Methyl Orange (MO) | 1.16 | 60.3 | 0.18 |
| CSH–Cu(II) (heated) | Methylene Blue (MB) | Not specified | ~90 | Not specified |
| Siloxene (S-12h) | Cr(VI) | Not specified | 98.6 | Not specified |
Data compiled from multiple research findings. gdut.edu.cnacs.orgresearchgate.net
Selective Catalysis and Reaction Mechanism Studies
Calcium silicate-based materials also serve as catalysts in selective chemical transformations, such as the production of biodiesel. researchgate.net Calcium oxide supported on porous silica has been shown to effectively catalyze the transesterification of sunflower oil with methanol (B129727) to produce fatty acid methyl esters (FAMEs), achieving over 95% conversion under mild conditions. researchgate.net
The reaction mechanism in photocatalysis on calcium silicate composites involves the generation of reactive species upon light irradiation. For cationic dyes like Methylene Blue, the negatively charged surface of slag-made calcium silicate (SCS) enhances the adsorption of the positively charged dye molecules. gdut.edu.cn This increased concentration of pollutants on the catalyst surface, combined with the photocatalytic activity of the supported TiO₂, leads to enhanced degradation efficiency. gdut.edu.cn Conversely, for anionic dyes like Methyl Orange (MO), which are not readily adsorbed, the photocatalytic performance is lower compared to pure TiO₂. gdut.edu.cn The photocatalytic reduction of Cr(VI) using siloxene is influenced by factors such as the solution's pH, temperature, and the catalyst's specific surface area and bandgap. researchgate.net
Advanced Composite Materials Development
The incorporation of calcium silicide and its derivatives into polymers and the development of nanostructured composites are key areas of research for creating materials with specific, enhanced functionalities.
Polymer-Calcium Silicide Composites for Enhanced Properties
Calcium silicate is utilized as a reinforcing filler to improve the mechanical and thermal properties of various polymers. polymeradd.co.th When incorporated into polymer matrices, it can enhance strength, stiffness, dimensional stability, and heat resistance. polymeradd.co.th
Polyolefin Composites : In high-density polyethylene (B3416737) (HDPE), the addition of calcium silicate modified with vinyltriethoxysilane (B1683064) has been shown to increase tensile strength by up to 12.84%. researchgate.net For polypropylene (B1209903) (PP), compounding with calcium silicate can significantly improve thermal and mechanical properties. For example, adding 30% calcium silicate increased the tensile modulus by 91% compared to pure PP. researchgate.net
Biopolymer Composites : Calcium silicate is also used to reinforce biopolymers for applications like bone tissue engineering. In poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) scaffolds, adding 10 wt% of calcium silicate increased the compressive strength by 41.43% and the compressive modulus by 28.61%. nih.gov Natural polymers such as gelatinized sticky rice starch have also been used to create composites with controlled particle morphology and increased compressive strength. tandfonline.com A composite with 3% starch showed a ~62% increase in indentation hardness and a ~185% increase in elastic modulus compared to a pure calcium silicate sample. tandfonline.com
The table below details the enhancement of mechanical properties in various polymer-calcium silicate composites.
| Polymer Matrix | Filler Content (wt%) | Property Enhancement |
| High-Density Polyethylene (HDPE) | Varied | Tensile strength increased by 7.02–12.84%. researchgate.net |
| Polypropylene (PP) | 30% | Tensile modulus increased by 91%. researchgate.net |
| Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) | 10% | Compressive strength increased by 41.43%. nih.gov |
| Calcium Silicate with Natural Polymer | 3% | Indentation hardness increased by ~62%; Elastic modulus increased by ~185%. tandfonline.com |
Nanowire and Nanoparticle-Based Composites for Specific Functionalities
Nanostructures derived from calcium silicide, such as nanowires and nanosheets, are building blocks for advanced composites with unique electronic and optical properties. The synthesis of two-dimensional silicon-based nanosheets can be achieved by extracting calcium atoms from CaSi₂ using metal chlorides like CrCl₂ or FeCl₃. nii.ac.jp These nanosheets tend to expose the crystalline Si {111} planes. nii.ac.jp
Directionally controlled CaSi₂ microwall arrays can be fabricated on silicon substrates, with the surface of the walls being parallel to the Si {111} planes, providing a strong adhesive interface. nii.ac.jp Silicon nanowires can be grown via a vapor-liquid-solid mechanism, followed by a silicide vapor-solid-solid mechanism, using catalysts that can be modified during growth. nii.ac.jp
Silver nanoparticles (AgNPs) are another nanomaterial used in advanced composites. americanelements.comfishersci.fi These nanoparticles, which can be synthesized in sizes ranging from 1 nm to 100 nm, are available in polymer-dispersed forms. atamanchemicals.com Their applications take advantage of their unique optical properties for use in molecular diagnostics and photonic devices. fishersci.fifishersci.at
Functional Materials with Tailored Properties
Calcium silicide, particularly in the form of dicalcium silicide (Ca₂Si), is a subject of research for thermoelectric applications due to its potential as an environmentally friendly and inexpensive thermoelectric material. jst.go.jp Thermoelectric materials can directly convert heat energy into electrical energy and are evaluated by a dimensionless figure of merit, ZT. An ideal thermoelectric material possesses a high Seebeck coefficient (α), low electrical resistivity (ρ), and low thermal conductivity (κ).
Ca₂Si exhibits semiconducting properties and has a low thermal conductivity, which is advantageous for thermoelectric applications. The total thermal conductivity of Ca₂Si is notably low, approximately 1.4 W·m⁻¹·K⁻¹ at room temperature (323 K), and it reaches a minimum of about 1.0 W·m⁻¹·K⁻¹ at 673 K. Even at 873 K, the thermal conductivity remains low at around 1.2 W·m⁻¹·K⁻¹. This is significantly lower than that of other silicides like Mg₂Si.
However, the thermoelectric performance of pure Ca₂Si is limited by its poor electrical properties, specifically a high resistivity that increases with temperature, which is characteristic of semi-metallic behavior. This results in a relatively low ZT value of 0.1 at 873 K. Research efforts are focused on enhancing the electrical properties of Ca₂Si through doping to improve its thermoelectric performance. Theoretical calculations suggest that with p-type doping, the ZT of cubic Ca₂Si could be optimized to a value of 0.52 at 1000 K.
Table 1: Thermoelectric Properties of Ca₂Si
| Property | Value | Temperature (K) | Notes |
| Total Thermal Conductivity | ~1.4 W·m⁻¹·K⁻¹ | 323 | |
| ~1.0 W·m⁻¹·K⁻¹ | 673 | Minimum value | |
| ~1.2 W·m⁻¹·K⁻¹ | 873 | ||
| Lattice Thermal Conductivity | ~1.4 W·m⁻¹·K⁻¹ | Room Temp. | |
| ~1.0 W·m⁻¹·K⁻¹ | 873 | ||
| Electrical Resistivity | Increases with temperature | 323-873 | Semi-metallic characteristic |
| 12 mΩ·cm | 873 | ||
| Seebeck Coefficient | 250–300 μV·K⁻¹ | 373–573 | For p-type orthorhombic Ca₂Si |
| Figure of Merit (ZT) | 0.1 | 873 | For undoped polycrystalline Ca₂Si |
| Predicted Optimized ZT | 0.52 | 1000 | For p-type doped cubic Ca₂Si |
Calcium silicide (Ca₂Si) is recognized as a semiconductor material, making it a candidate for applications in electronic and optoelectronic devices. researchgate.netontosight.ai Its electrical conduction properties are pertinent to its performance in semiconductor devices and coatings.
The band gap of Ca₂Si has been a subject of study, with ab initio calculations suggesting a value of 1.02 eV. scientific.net Experimental determination from in-situ Hall temperature measurements of a two-dimensional Ca₂Si layer yielded a consistent value of 1.02 eV. researchgate.net More recent studies on epitaxial Ca₂Si films have suggested the existence of a direct fundamental transition at 1.195 eV (at 0 K). researchgate.netresearchgate.net The effective mobility of charge carriers in Ca₂Si thin films has been estimated to be around 300 cm²/Vs. researchgate.netresearchgate.net
The semiconducting nature of calcium silicide allows for its use in the manufacturing of certain types of semiconductors and as a dopant in the fabrication of some electronic components like transistors. nanorh.com Furthermore, its metallic conductivity at the nanoscale makes it suitable for applications in conductive coatings. nanorh.com Coatings containing calcium silicide, along with other silicides and borides, have been developed for the protection of carbon-based composites from high-temperature oxidation in aerospace applications, where they form a protective, erosion-resistant framework. mdpi.com
Calcium silicide serves as a specialized additive in several industrial applications beyond its primary use in metallurgy.
In the production of friction materials, such as those used in automotive brake pads, calcium silicide is utilized as a component. scielo.br It can be included as a filler to modify the friction characteristics of the composite material. Specifically, in non-asbestos organic (NAO) friction materials, calcium silicate (a related compound) is known to increase porosity and can be beneficial for friction level, fade resistance, and recovery. tiu.edu.iq While the specific mechanisms for calcium silicide are less detailed, its inclusion in friction modifier packages suggests a role in stabilizing friction performance. scielo.br
Calcium silicide is also employed in pyrotechnics, where it acts as a fuel in specialized mixtures. nbinno.comchemeurope.com It is used in the production of smokes, flash compositions, and percussion caps. primaryinfo.comnbinno.comchemeurope.com In some smoke-producing compositions, it is mixed with hexachloroethane (B51795); upon combustion, this mixture produces silicon tetrachloride, which reacts with atmospheric moisture to create a dense white fog. chemeurope.com
While the term "absorbent" is more commonly associated with calcium silicate due to its porous nature, energyconservationspecialists.orgbaukobox.dechemiis.comatamanchemicals.com calcium silicide's high reactivity is harnessed in other specialized applications. For instance, it reacts with water or acids to produce hydrogen gas, a property that has been explored for potential use in hydrogen fuel cell technology and as an industrial source of hydrogen. nanorh.com In the manufacturing of special metal alloys, it functions to remove phosphorus, in addition to its deoxidizing role. nbinno.comchemeurope.com
Advanced Processing Techniques for Calcium Silicide Materials
Surface Area Modification and Particle Size Control (e.g., Milling, Nanoparticle Formation)
Controlling the particle size and surface area of calcium silicide powders is essential for enhancing reactivity and performance in various applications. Smaller particles with a higher surface area generally exhibit increased reaction rates. nih.gov
Milling: Mechanical milling is a common top-down approach to reduce particle size and modify the surface area of calcium silicide. High-energy ball milling, a form of mechanochemical processing, can synthesize nano-sized calcium silicate (B1173343) particles directly from precursors like calcium carbonate and silica (B1680970) gel at room temperature. scirp.orgresearchgate.net The duration of milling is a critical parameter; extended milling times lead to a decrease in the average particle size. researchgate.netnih.gov For instance, studies have shown that the average particle size of mechanochemically synthesized calcium silicate can be reduced from approximately 21 nm to 13 nm by increasing the milling duration. scirp.orgresearchgate.net Similarly, milling calcium disilicide (CaSi₂) in a stainless steel mill with hardened steel media can effectively control its surface area for specific applications like primers. dtic.mil
| Milling Time | Average Particle Size (D₅₀) | Surface Area | Reference Material |
| As-received | 5.40 µm | - | Tricalcium Silicate |
| 1 hour | - | - | Tricalcium Silicate |
| 2 hours | 0.82 µm | - | Tricalcium Silicate |
| 10 min | 0.73 µm | - | WMTA-B |
| 30 min | 0.55 µm | - | WMTA-B |
| 10 hours | - | - | Calcium Silicate |
| 26 hours | ~13 nm | - | Calcium Silicate |
Table showing the effect of milling time on the particle size of calcium silicate-based materials. Data sourced from nih.gov, nih.gov, and researchgate.net.
Nanoparticle Formation: Several chemical synthesis "bottom-up" methods are employed to produce calcium silicate nanoparticles with controlled characteristics:
Chemical Precipitation: This technique involves the reaction of aqueous solutions of a calcium salt (e.g., calcium chloride, nitrate (B79036), or acetate) with a silicate source (e.g., sodium silicate) to precipitate CaSiO₃ nanoparticles. nih.gov
Sol-Gel Process: This method offers excellent control over particle size and purity. It typically involves the hydrolysis and condensation of precursors like tetraethyl orthosilicate (B98303) (TEOS) and a calcium salt (e.g., calcium nitrate) to form a gel, which is then heat-treated to yield nanoparticles. nih.govtandfonline.com The sol-gel method has been shown to produce finer powders with a more uniform particle distribution compared to mechanical milling. nih.gov
Microemulsion Method: In this technique, water-in-oil microemulsions act as nanoreactors for the synthesis of calcium silicate nanoparticles. This method allows for the creation of monodisperse nanoparticles with mean sizes as small as 23.9 nm. ingentaconnect.com
Microwave Irradiation: A rapid and energy-efficient route involves using microwave irradiation to assist the synthesis of calcium silicate nanopowders from raw materials. The particle size can be controlled by adjusting the irradiation time. rsc.org
Surface Area Modification: Beyond particle size reduction, the surface area can be significantly enhanced by creating porous structures.
Acid Modification: Treating calcium silicate particles with an acid, such as hydrochloric acid, can create a mesoporous structure on the particle surface. google.com This process forms a hydrated silica gel layer rich in Si-OH functional groups, dramatically increasing the Brunauer-Emmett-Teller (BET) specific surface area. google.comnih.gov For example, the surface area of unmodified calcium silicate particles was measured at 65 m²/g, while acid-modified particles reached surface areas of over 350 m²/g. google.comnih.gov
Surface Grafting: The surface of calcium silicate nanoparticles can be modified by grafting silane (B1218182) coupling agents, which can improve their dispersion and hydrophobicity. researchgate.net
| Modification Method | Resulting Surface Area (m²/g) | Initial Surface Area (m²/g) | Reference |
| Acid Modification (pH 7) | 221.3 | 65.5 | google.com |
| Acid Modification (pH 4.5) | 332.9 | 65.5 | google.com |
| Acid Modification (pH 0.5) | 356.2 | 65.5 | google.com |
| Acumer2000 Modification | 356 | - | rsc.org |
Table showing the increase in BET specific surface area of calcium silicate after acid modification. Data sourced from google.com and rsc.org.
Powder Metallurgy and Sintering Processes
Powder metallurgy (P/M) and sintering are key processes for consolidating calcium silicide and silicate powders into dense, solid components.
Powder Metallurgy: The P/M route involves compacting metal or ceramic powders under high pressure, followed by sintering at elevated temperatures below the material's melting point. In the context of calcium silicide, it is used in conjunction with other fine metal powders to produce high-strength materials for industries like aerospace and automotive. alibaba.com The process converts the powder mixtures into solid components with superior mechanical properties. alibaba.com The initial phase selection during the solid-state reaction in the Ca-Si system is influenced by factors like the heat of formation and the concentration of atoms at the interface. researchgate.net
Sintering: Sintering is a thermal treatment that enhances the mechanical properties of a powder compact by promoting particle bonding, densification, and recrystallization. nih.gov The primary driving force for sintering is the reduction of surface energy. nih.gov
Conventional Sintering: This involves heating a compacted powder ("green body") in a furnace. For calcium silicates like dicalcium silicate (Ca₂SiO₄), sintering temperatures between 1100°C and 1450°C are used, which can induce phase transitions. researchgate.net However, conventional high-temperature sintering can sometimes lead to the formation of secondary phases and excessive grain growth. nih.gov
Advanced Sintering: To overcome the limitations of conventional methods, advanced techniques are employed. Spark Plasma Sintering (SPS), for example, uses a combination of uniaxial pressure and a pulsed direct electric current to achieve rapid densification at lower temperatures and shorter holding times. nih.govjuniperpublishers.com This helps in preserving the original properties of the material by preventing undesirable phase transformations. nih.gov Another emerging technique is cold sintering, which utilizes lower temperatures (e.g., under 200°C) and high pressure with a liquid phase to achieve densification, offering significant energy savings. acs.org
Film and Coating Deposition Methods (e.g., Molecular Beam Epitaxy)
The deposition of calcium silicide thin films and coatings is critical for applications in electronics and optics. Various techniques are used to grow these layers with precise control over thickness, composition, and crystal structure.
Molecular Beam Epitaxy (MBE): MBE is an ultra-high vacuum (UHV) deposition technique that enables the growth of high-purity, single-crystal thin films (epitaxy) with atomic-level precision. vsm-instruments.com In the Ca-Si system, MBE has been used to grow epitaxial layers of calcium silicide on silicon substrates. mdpi.comresearchgate.net
The process can involve the co-deposition from separate calcium and silicon sources onto a heated substrate. researchgate.net
An alternative approach involves the reactive formation of CaSi₂ by depositing CaF₂ onto a silicon substrate and using an electron beam to stimulate the reaction. mdpi.com The homogeneity of the resulting film can be improved by introducing thin intermediate silicon layers during the growth process. mdpi.com
MBE has been successfully used to create complex heterostructures, such as Si/CaSi₂/Si(111), where a thin layer of calcium silicide is embedded within a silicon matrix. researchgate.net
Other Deposition Methods:
Sputtering: Radio Frequency (RF) magnetron sputtering is a physical vapor deposition (PVD) technique used to create calcium silicide films. The process typically involves depositing a layer of calcium onto a silicon substrate in a vacuum, followed by a high-temperature annealing step to induce a reaction and form the desired silicide phase, such as Ca₂Si. researchgate.net
Reactive Deposition Epitaxy (RDE): In RDE, the reactive element (calcium) is deposited onto a heated substrate (silicon), leading to an immediate reaction and the formation of an epitaxial silicide film. RDE has been shown to produce CaSi₂ films with high transparency. worldscientific.com
Sol-Gel Deposition: This chemical solution deposition method is suitable for creating amorphous or crystalline films. It involves applying a precursor solution (sol) onto a substrate via dip-coating or spin-coating, followed by a heat treatment (sintering) to form the final film. This technique has been used to synthesize Eu³⁺-activated calcium silicate luminescent films. rsc.org
Metallurgical Research Incorporating Calcium Silicide
Inclusion Engineering in Steels and Alloys
Inclusion engineering is a critical aspect of steelmaking, focused on controlling the quantity, size, shape, and chemical composition of non-metallic inclusions to enhance the final product's properties. jst.go.jp Calcium silicide is a key reagent in this field, used to modify inclusions that could otherwise compromise the steel's mechanical integrity and castability. diva-portal.orgresearchgate.net
The addition of calcium, typically via calcium silicide cored wire, is a widely adopted practice to transform detrimental solid inclusions into more benign forms. diva-portal.orgscribd.com In aluminum-killed steels, for instance, hard, angular alumina (B75360) (Al₂O₃) inclusions can cause nozzle clogging during continuous casting and act as stress concentration points in the final product. researchgate.netscribd.com Calcium treatment modifies these high-melting-point alumina inclusions into lower-melting-point, globular calcium aluminates (CaO-Al₂O₃). diva-portal.orgscribd.comispatguru.com These modified inclusions are liquid at steelmaking temperatures, which prevents blockages and improves castability. scribd.com
Calcium silicide is also crucial for sulfide (B99878) modification. In many steels, manganese and sulfur combine to form manganese sulfide (MnS) inclusions. taylorandfrancis.com These inclusions are often soft and elongate into stringers during hot rolling, creating anisotropy in the mechanical properties and providing potential crack initiation sites. taylorandfrancis.com The introduction of calcium silicide leads to the formation of harder, globular calcium sulfides (CaS) or complex calcium-manganese sulfides. taylorandfrancis.comispatguru.com These harder inclusions resist deformation during rolling, maintaining their rounded shape and leading to more isotropic and reliable material properties. taylorandfrancis.com This modification is particularly important for improving toughness and resistance to issues like hydrogen-induced cracking (HIC). scribd.com
The effectiveness of this treatment is a function of the steel's composition, particularly its sulfur and oxygen content. researchgate.netjst.go.jp In steels with high sulfur content, excessive calcium can lead to the formation of solid CaS, which can negate the benefits by also causing nozzle clogging. scribd.comjst.go.jp Therefore, precise control over the calcium addition is essential for optimal inclusion modification. researchgate.net
Table 1: Effects of Calcium Treatment on Non-Metallic Inclusions
| Original Inclusion | Issues Caused | Modified Inclusion (Post-CaSi₂ Treatment) | Benefits of Modification |
|---|---|---|---|
| Alumina (Al₂O₃) | Hard, angular, high melting point; causes nozzle clogging and stress concentration. researchgate.netscribd.com | Liquid Calcium Aluminate (e.g., C₁₂A₇) | Globular shape, low melting point; improves castability and reduces stress concentration. researchgate.netispatguru.com |
| Manganese Sulfide (MnS) | Soft, plastic; elongates into stringers during rolling, causing anisotropy and weak points. taylorandfrancis.com | Calcium Sulfide (CaS) / Ca-Mn Sulfides | Hard, non-deformable; retains globular shape, improving toughness and isotropy. taylorandfrancis.comispatguru.com |
By controlling the morphology and composition of non-metallic inclusions, calcium silicide indirectly but significantly influences the microstructure and mechanical properties of steels and alloys. The presence of numerous, hard, and angular inclusions can severely degrade a steel's toughness, ductility, and fatigue life by acting as initiation sites for cracks. jst.go.jp Modifying these inclusions into small, globular, and sparsely distributed particles mitigates these effects.
Research on Al-Si-Mg alloys has demonstrated that the addition of calcium can refine the microstructure. researchgate.net Specifically, it has been shown to decrease the secondary dendrite arm spacing (SDAS), modify coarse eutectic silicon plates into a finer coral-like structure, and reduce the size of iron-rich intermetallic platelets. researchgate.net These microstructural changes lead to tangible improvements in mechanical properties. For example, in certain Al-Fe alloys, calcium additions improved ductility by up to 44% and impact strength by up to 48%. researchgate.net
In steels, the suppression of elongated MnS stringers through calcium treatment is directly linked to enhanced toughness and ductility, particularly in the transverse direction. taylorandfrancis.com The resulting cleaner steel with modified, globular inclusions exhibits improved fatigue resistance and is less susceptible to lamellar tearing in welded structures. scribd.com The modification of alumina inclusions from hard, abrasive particles to softer calcium aluminates also improves the machinability of certain steel grades. researchgate.net
Table 2: Documented Influence of Calcium Addition on Alloy Properties
| Alloy System | Microstructural Change | Improvement in Mechanical Properties |
|---|---|---|
| Al-7Si-0.3Mg-xFe | Modified eutectic microstructure, reduced size of intermetallic Fe-platelets. researchgate.net | Improved elongation and impact strength. researchgate.net |
| Al-7Si-0.3Mg | Decreased secondary dendrite arm spacing (SDAS), refined eutectic Si, reduced length of Fe-rich phase. researchgate.net | Increased ultimate tensile strength, yield strength, and elongation. researchgate.net |
| Medium-Carbon Steel | Transformation of MnS stringers to globular CaS/complex sulfides. taylorandfrancis.com | Improved toughness and ductile fracture energy; reduced anisotropy. taylorandfrancis.com |
Role as an Advanced Alloying Agent
Beyond its role in inclusion control, calcium silicide is used as an alloying and inoculating agent, particularly in the production of cast iron. taylorandfrancis.commarketresearchintellect.com As an inoculant, it is added to the molten iron just before casting to provide nucleation sites for graphite (B72142). taylorandfrancis.com This practice helps to control the growth of precipitated graphite flakes, promoting the formation of a favorable graphite morphology and preventing the formation of white cast iron in thin sections, thereby ensuring the desired mechanical properties of the final casting. taylorandfrancis.com
In the broader context of special metal alloys, calcium silicide serves as a deoxidizer and a source of both calcium and silicon. nanotrun.commarketresearchintellect.com Calcium is a reactive metal that can be alloyed with other metals like aluminum and beryllium to impart specific characteristics. americanelements.com The use of calcium silicide ensures a controlled addition of these elements to achieve the target composition and properties of advanced alloys. primaryinfo.com
Reduction of Oxides in Advanced Metal Production Processes
The strong reducing power of the components in calcium silicide is leveraged in several advanced metal production processes. Calcium has a high affinity for oxygen and can effectively reduce thermodynamically stable oxides that are difficult to break down using conventional reducing agents like carbon.
One notable application is in the reduction of iron oxides in mould fluxes used during the continuous casting of steel. pyrometallurgy.co.za Iron oxides in the flux can be detrimental, but their reduction by calcium silicide helps maintain low concentrations, which is beneficial for the surface quality of the steel slab. pyrometallurgy.co.za
Furthermore, research has demonstrated the effectiveness of a calcium-silicon mixture in the reduction of rare earth oxides (RE₂O₃). osti.gov In a process involving heating neodymium oxide (Nd₂O₃) or erbium oxide (Er₂O₃) with calcium and silicon, the rare earth oxide is completely reduced to form a rare earth silicide alloy. osti.gov The primary byproduct is calcium oxide (CaO), which is incorporated into a silicate (B1173343) slag. osti.gov This silicothermic reduction method presents a potential pathway for producing rare earth metals and alloys. Calcium silicide can also form as an intermetallic compound during the electro-deoxidation of silica (B1680970) in molten calcium chloride, a process related to the FFC process for producing metals like titanium from their oxides. saimm.co.za
Table 3: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Calcium Silicide (CaSi₂) | 6336946 |
| Silicon | 784 |
| Calcium | 5460341 |
| Alumina (Aluminum Oxide) | 9989226 |
| Manganese Sulfide | 14785 |
| Calcium Sulfide | 24506 |
| Calcium Oxide | 14778 |
| Silicon Dioxide (Silica) | 24261 |
| Iron Oxide | 11551271 |
| Neodymium Oxide | 159392 |
| Erbium Oxide | 159388 |
| Titanium | 23994 |
| Carbon | 5462310 |
| Beryllium | 4539 |
| Magnesium | 5462224 |
| Sulfur | 1118 |
Environmental and Sustainability Research Aspects
Utilization of Waste Materials for Calcium Silicide Synthesis (e.g., Fly Ash, Snail Shells, Blast Furnace Slag)
The synthesis of calcium silicate (B1173343) from industrial and agricultural waste materials represents a significant stride towards a circular economy, transforming low-value byproducts into valuable materials. Research has focused on utilizing silica (B1680970) and calcium-rich wastes such as fly ash, blast furnace slag, and snail shells as precursors.
Fly Ash: As a byproduct of coal combustion in power plants, fly ash is a readily available source of amorphous silicon dioxide (SiO₂). nih.govgoogle.com The synthesis of calcium silicate from fly ash typically involves a hydrothermal process. google.com In one method, the silicon in fly ash is first extracted using a high-temperature alkali activation method to create a desilication solution. rsc.org This silicon-rich solution is then reacted with a calcium source, such as lime milk (calcium hydroxide (B78521), Ca(OH)₂), under controlled temperature and pH to precipitate calcium silicate. google.commdpi.com The properties of the resulting calcium silicate, including its particle size and degree of crystallinity, can be controlled by adjusting reaction parameters like temperature. mdpi.com For instance, lower temperatures may produce calcium silicate with low crystallinity, while higher temperatures can lead to more crystalline structures. mdpi.com Another approach involves directly slurrying fly ash with hydrated lime and water at elevated temperatures. tandfonline.com
Blast Furnace Slag: A byproduct of iron manufacturing, blast furnace slag is rich in calcium and silicon oxides. rsc.orgpsu.edu One effective method for synthesizing calcium silicate hydrate (B1144303) from blast furnace slag is a two-step dissolution-coprecipitation procedure. rsc.orgresearchgate.net This involves dissolving the slag in an acid, such as hydrochloric acid (HCl), followed by precipitation using an alkaline solution like sodium hydroxide (NaOH) at elevated temperatures (e.g., 100°C). rsc.orgrsc.org This process can yield a high-surface-area calcium silicate hydrate with good atom economy. rsc.org The stoichiometry and surface area of the product can be influenced by the synthesis conditions, including pH and temperature. rsc.orgrsc.org
Snail Shells: Snail shells are primarily composed of calcium carbonate (CaCO₃), making them a viable and sustainable calcium source for calcium silicate synthesis. While specific industrial processes focusing solely on snail shells are less documented, the principle involves calcining the shells to produce calcium oxide (lime), which is then reacted with a silica source. The general reaction pathway is similar to that used with other calcium carbonate sources like limestone or seashells. elsevier.es The utilization of such biowaste not only provides a low-cost raw material but also helps in managing agricultural waste.
Table 1: Overview of Calcium Silicate Synthesis from Waste Materials
| Waste Material | Primary Component Utilized | Common Synthesis Method | Key Process Details |
|---|---|---|---|
| Fly Ash | Amorphous Silicon Dioxide (SiO₂) | Hydrothermal Synthesis | Alkali extraction of silicon followed by reaction with a calcium source (e.g., lime milk). google.commdpi.com |
| Blast Furnace Slag | Calcium Oxide (CaO) and Silicon Dioxide (SiO₂) | Dissolution-Coprecipitation | Acid dissolution of slag followed by alkali precipitation at elevated temperatures. rsc.orgresearchgate.net |
| Snail Shells | Calcium Carbonate (CaCO₃) | Calcination and Reaction | Calcination to produce CaO, followed by reaction with a silica source. |
Adsorption and Water Purification Applications
Calcium silicate, particularly when synthesized from waste materials, exhibits significant potential for environmental remediation through adsorption and water purification. Its high surface area and porous structure make it an effective adsorbent for various pollutants. rsc.orgresearchgate.net
Research has demonstrated the efficacy of calcium silicate derived from fly ash and blast furnace slag in removing contaminants from water. For example, calcium silicate hydrate synthesized from blast furnace slag has shown good adsorption properties for copper (Cu²⁺) ions, phosphate (B84403) ions, and proteins from aqueous solutions, making it a promising material for wastewater treatment. rsc.orgresearchgate.net The material's high surface area, which can be over 200 m²/g, is a key factor in its adsorption capacity. rsc.orgrsc.org
Similarly, calcium silicate hydrate derived from fly ash has been proven to be a highly efficient and fast adsorbent for Cu(II) ions. nih.gov Modified versions of this material, for instance, through functionalization with copolymers, can exhibit maximum adsorption capacities as high as 532 mg/g for Cu(II). nih.govrsc.org The porous nature and the presence of hydroxyl groups contribute to its strong adsorption capabilities. researchgate.net Furthermore, studies have shown that porous calcium silicate derived from high-alumina fly ash is effective in removing radioactive ions like Cesium (Cs⁺) and Strontium (Sr²⁺) from wastewater, with high sorption capacities. tandfonline.com The adsorption efficiency is, however, dependent on factors like the pH of the solution, as calcium silicate can dissolve at low pH values, reducing the number of active adsorption sites. tandfonline.com
Table 2: Adsorption Capacities of Waste-Derived Calcium Silicate
| Adsorbent (Source) | Pollutant | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Calcium Silicate Hydrate (Fly Ash) | Cu(II) | 532 | nih.govrsc.org |
| Calcium Silicate Hydrate (Fly Ash - unmodified) | Cu(II) | 294.1 | nih.gov |
| Activated Porous Calcium Silicate (Fly Ash) | Cs⁺ | 163.9 | tandfonline.com |
| Activated Porous Calcium Silicate (Fly Ash) | Sr²⁺ | 131.57 | tandfonline.com |
| Modified Calcium Silicate Hydrate (Fly Ash) | Cu(II) | 588 | jim.org.cn |
Future Research Directions and Emerging Paradigms in Calcium Silicide Chemistry
Exploration of Novel Calcium Silicide Polymorphs and Intermetallic Compounds
The discovery of new crystalline forms (polymorphs) and related intermetallic compounds of calcium silicide is a fundamental pursuit that promises to unlock new properties and applications. While several phases of calcium silicide are known, the exploration of its phase diagram under extreme conditions remains a fertile ground for discovery.
At ambient conditions, calcium disilicide (CaSi₂) typically exists in two trigonal/rhombohedral polymorphs, often designated as hR9 and hR18, which differ in their stacking sequences. researchgate.netresearchgate.net Research has shown that high-pressure and high-temperature treatments can induce phase transitions to new, often metastable, polymorphs. For instance, heating CaSi₂ to 1000 °C at approximately 40 kBar can convert it to a tetragonal phase which exhibits superconductivity at low temperatures (1.37 K to 1.58 K). researchgate.net Further increasing the pressure on the trigonal phase to over 16 GPa results in a transition to an AlB₂-like structure. researchgate.net A high-pressure polymorph with a density of at least 2.60 g/cm³ has also been synthesized by subjecting CaSi₂ or its precursors to temperatures of at least 800°C and pressures of at least 20 kilobars. mdpi.com
Beyond CaSi₂, other intermetallic compounds within the Ca-Si system, such as Ca₂Si and CaSi, are gaining attention. nanotrun.comscispace.com Thermodynamic models, such as the "effective heat of formation" model, are used to predict phase selection during synthesis, suggesting that the Ca₂Si phase is often the first to form in the Ca-Si system due to its favorable energetics. nanotrun.comdtic.mil These other calcium silicide phases are being investigated for unique applications; for example, Ca₂Si is being explored as a potential candidate for biodegradable implant materials. scispace.com
Future research will focus on systematically exploring the Ca-Si phase space using high-pressure synthesis techniques combined with theoretical predictions. The discovery of new polymorphs and intermetallic compounds could lead to materials with novel electronic, thermoelectric, or mechanical properties.
| Compound/Polymorph | Synthesis Conditions | Crystal System | Key Property |
| CaSi₂ (hR9, hR18) | Ambient Pressure | Trigonal/Rhombohedral | Standard layered Zintl phase |
| CaSi₂ | ~40 kBar, 1000 °C | Tetragonal | Superconducting (Tc ≈ 1.6 K) researchgate.net |
| CaSi₂ | >16 GPa | AlB₂-like | High-pressure phase researchgate.net |
| Ca₂Si | Predicted first-forming phase | Orthorhombic | Investigated for biodegradable implants scispace.com |
| CaSi | High heat of formation | Orthorhombic | Stable intermetallic nanotrun.com |
Development of Advanced Characterization Techniques for In-Situ Studies
Understanding the dynamic processes of calcium silicide formation, phase transformations, and reactions is critical for controlling its synthesis and application. The development and application of advanced characterization techniques for in-situ (in place) and operando (in operation) studies represent a paradigm shift from traditional post-synthesis analysis. These methods allow researchers to observe material transformations in real-time under reaction conditions.
Techniques such as high-resolution transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are being adapted for in-situ heating experiments to track the dynamics of silicide formation at the nanoscale. chemistryjournals.net While much of the foundational work on in-situ silicide growth kinetics has focused on systems like nickel silicide, the methodologies are directly applicable to the Ca-Si system. nanotrun.comchemistryjournals.net These studies can reveal transient states and provide a mechanistic understanding of complex chemical processes, such as the influence of crystalline defects on silicide propagation. chemistryjournals.net
In-situ Raman spectroscopy is another powerful tool, particularly for studying high-temperature mineral reactions in calcium silicate (B1173343) materials. scispace.com It allows for the observation of phase transformations and reaction pathways at elevated temperatures with high temporal and spatial resolution, avoiding the potential for phase changes that can occur upon quenching to room temperature for conventional analysis. scispace.com Similarly, in-situ X-ray diffraction (XRD) can be used to monitor the evolution of crystalline phases during synthesis or under changing environmental conditions.
Furthermore, simpler methods like in-situ four-point probe resistance measurements offer an elegant way to monitor silicide formation in real-time. blazingprojects.com By tracking the change in electrical resistance as a metal film reacts with silicon, the kinetics of the reaction can be derived and correlated with more elaborate techniques like XRD and Rutherford Backscattering Spectrometry (RBS). blazingprojects.com These advanced characterization approaches are crucial for building a fundamental understanding of the reaction kinetics and phase selection that govern the synthesis of specific calcium silicide phases.
Tailoring Nanostructured Calcium Silicide for Enhanced and Multi-Functional Applications
The transition from bulk calcium silicide to nanostructured forms, such as nanoparticles, nanosheets, and composites, opens a vast landscape of enhanced properties and novel applications. Reducing the material's dimensions to the nanoscale dramatically increases the surface-area-to-volume ratio, leading to heightened reactivity, unique optical and electrical properties, and improved performance in various functional devices. dtic.mil
One of the most promising applications for nanostructured calcium silicide is in energy storage, particularly as an anode material for next-generation lithium-ion batteries (LIBs). chemistryjournals.netsigmaaldrich.com A scalable approach involves synthesizing calcium silicate/nanosilicon composites by reacting silicon monoxide with calcium oxide at high temperatures. chemistryjournals.netsigmaaldrich.com The resulting composite, where nanosilicon is embedded in a calcium silicate matrix, demonstrates significantly reduced volume expansion during lithiation—a major challenge for silicon-based anodes. chemistryjournals.netsigmaaldrich.com The optimized pSi@20%CaO anode shows a low electrode expansion of 12.3% and delivers excellent electrochemical stability, maintaining 82% of its capacity after 500 cycles at a current of 1 A g⁻¹. chemistryjournals.netsigmaaldrich.com
The layered Zintl phase structure of CaSi₂ makes it an ideal precursor for producing two-dimensional (2D) silicon nanosheets (SiNSs), sometimes called siloxene, through a top-down chemical exfoliation process. nanotrun.compyrometallurgy.co.za This involves the deintercalation of calcium atoms from the CaSi₂ lattice. pyrometallurgy.co.za These SiNSs are being investigated for their unique photoluminescence properties, making them exciting candidates for next-generation on-chip light sources and other optoelectronic applications. researchgate.netmdpi.com The synthesis method of the CaSi₂ precursor itself can be tailored to control the morphology and orientation of the resulting nanosheets. researchgate.netmdpi.com
Beyond electronics, nano-structured calcium silicates exhibit excellent potential in environmental and biomedical fields. Their high surface area and the presence of active silanol (B1196071) (Si-OH) groups and Ca²⁺ ions make them effective adsorbents for removing heavy metal cations from solutions. sciencemadness.org In medicine, the biocompatibility, bioactivity, and biodegradability of calcium silicate nanoparticles make them suitable for applications in bone tissue regeneration, as components in dental cements, and as pH-sensitive drug delivery systems. blazingprojects.comresearchgate.net
| Nanostructure Type | Synthesis Strategy | Key Enhanced Property | Emerging Application |
| Calcium Silicate/nano-Si Composite | Reaction of SiO with CaO at 1000 °C chemistryjournals.netsigmaaldrich.com | Low volume expansion, high stability | High-performance Li-ion battery anodes chemistryjournals.netsigmaaldrich.com |
| Silicon Nanosheets (from CaSi₂) | Chemical exfoliation of CaSi₂ precursor researchgate.netnanotrun.com | Photoluminescence, 2D structure | Optoelectronics, on-chip light sources researchgate.netmdpi.com |
| Calcium Silicate Nanoparticles | Chemical precipitation researchgate.net | High surface area, biocompatibility | Drug delivery, dental materials blazingprojects.comresearchgate.net |
| Nano-structured Calcium Silicate | Precipitation at elevated pH sciencemadness.org | High adsorption capacity | Environmental remediation (heavy metal removal) sciencemadness.org |
Integration with Artificial Intelligence and Machine Learning for Materials Discovery and Optimization
The traditional trial-and-error approach to materials discovery is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). scispace.com These computational tools can dramatically accelerate the design and identification of new materials by predicting their properties from their chemical composition and structure, thereby guiding experimental efforts toward the most promising candidates. mdpi.comdtic.mil This data-driven paradigm is poised to significantly impact the future of calcium silicide research.
The core of this approach involves training ML models on large datasets of known materials. dtic.mil These datasets can be generated through high-throughput computational methods, such as Density Functional Theory (DFT), which calculate the properties of thousands of real and hypothetical compounds. nsf.gov Once trained, ML models can act as surrogate models, rapidly screening vast compositional spaces to identify novel calcium silicide polymorphs or ternary/quaternary intermetallic compounds with desired target properties, such as specific electronic band gaps, thermoelectric figures of merit, or thermodynamic stability. dtic.milnsf.gov
Generative AI models, a frontier in this field, can go a step further by proposing entirely new, stable crystal structures that have not been previously conceived. blazingprojects.com For example, a generative model could be given constraints, such as the inclusion of calcium and silicon, and a target property, and it would output a viable, synthesizable material structure. blazingprojects.com This approach moves beyond simply screening existing or similar structures to true de novo materials design.
While the direct application of ML to the Ca-Si system is still an emerging area, the established success in other material classes provides a clear roadmap. sciencemadness.orghi-tech-materials.com For instance, ML models have been successfully used to predict the compressive strength of calcium-based geopolymers by learning the complex relationships between chemical composition (e.g., CaO and SiO₂ content) and mechanical properties. nanotrun.comcas.org Similar strategies can be adapted to predict the properties of novel calcium silicide phases. The development of a comprehensive, high-quality database of calcium silicide properties is a critical first step to enabling this data-driven discovery process.
Development of Sustainable and Energy-Efficient Synthesis Routes for Industrial Scalability
As the potential applications of calcium silicide expand, the development of sustainable, energy-efficient, and scalable synthesis routes becomes paramount. Traditional industrial production often relies on energy-intensive methods, such as the carbothermal reduction of calcium carbonate (CaCO₃) and silica (B1680970) (SiO₂) in electric arc furnaces. dtic.milpyrometallurgy.co.za This process, sometimes called the single-stage process, involves high temperatures and can have a significant energy footprint, with power consumption estimates for related processes ranging from 13,000 to 17,000 kWh per 1000 kg of alloy. pyrometallurgy.co.za
Future research is focused on developing greener synthesis routes that align with the principles of green chemistry, aiming to reduce energy consumption, utilize renewable or waste feedstocks, and minimize hazardous byproducts. chemistryjournals.netblazingprojects.com One promising avenue is the exploration of solid-state and low-temperature methods. Mechanochemical synthesis, which uses mechanical energy (e.g., from a vibration mill) to induce chemical reactions between solid precursors like calcium oxide and silica at room temperature, offers a significant reduction in thermal energy requirements. researchgate.net This method can produce amorphous or nanocrystalline calcium silicate hydrates that can serve as precursors for crystalline phases. researchgate.net
Combustion synthesis is another rapid and clean method being explored. dtic.mil This technique involves initiating a self-sustaining exothermic reaction in a precursor mixture, leading to the rapid formation of the desired product. It avoids the need for prolonged heating in a furnace, thus saving energy.
Furthermore, utilizing waste streams as raw materials presents a compelling opportunity for sustainability. For example, waste concrete, which is rich in CaO and SiO₂, can be calcined and used as a precursor for the hydrothermal synthesis of calcium silicate products. mdpi.com This approach not only recycles a major industrial waste product but also leverages the principles of a circular economy. Similarly, replacing mined calcium carbonate with calcium silicate minerals in processes like precipitated calcium carbonate (PCC) production could eliminate the CO₂ emissions associated with the calcination of carbonates. researchgate.net
The continued development of these alternative synthesis pathways is essential for making calcium silicide a truly sustainable material for large-scale industrial applications.
| Synthesis Route | Precursors | Key Advantage | Relevance to Sustainability |
| Carbothermal Reduction | CaCO₃, SiO₂, Carbon dtic.mil | Established industrial process | High energy consumption, CO₂ emissions from carbonate |
| Mechanochemical Treatment | CaO, Amorphous Silica, Water researchgate.net | Room temperature process | Drastically reduced thermal energy demand researchgate.net |
| Hydrothermal Synthesis | Calcined Waste Concrete, Fly Ash mdpi.com | Utilizes industrial waste streams | Promotes circular economy, reduces landfill mdpi.com |
| Direct Reaction (Hydride) | CaH₂, Si | Single-step, lower temperature than melting researchgate.net | Avoids peritectic decomposition, potentially less energy |
| Chemical Method (High Pressure) | SiCl₄, CaCl₂, Metal Potassium scispace.com | Produces powder form directly | Avoids high-temperature melting, but uses reactive metals |
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for high-purity calcium silicide (CaSi₂), and how do impurities like iron/aluminum affect its structural properties?
- Methodology : Use direct elemental reaction (Ca + Si) under inert atmosphere (CO₂) at 1000°C, followed by rapid quenching to minimize impurity incorporation . Characterize purity via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) to quantify Fe/Al content. Compare results with CaO-silica flux methods (1400°C with CaF₂/CaCl₂ flux) to assess phase homogeneity .
- Key Variables : Reaction time, stoichiometric ratios, and cooling rates.
Q. How can researchers reliably characterize the thermal stability of CaSi₂ in aqueous environments?
- Methodology : Conduct thermogravimetric analysis (TGA) coupled with mass spectrometry to track H₂ release during hydrolysis. Use controlled humidity chambers to simulate decomposition kinetics and compare with theoretical models .
- Data Interpretation : Correlate mass loss with XRD phase changes to identify intermediate products (e.g., Ca(OH)₂, SiO₂).
Q. What standardized protocols exist for testing CaSi₂’s efficacy as a steel脱氧剂 (deoxidizer), and how are conflicting performance metrics resolved?
- Methodology : Replicate industrial conditions (e.g., molten steel at 1600°C) with controlled CaSi₂ additions. Measure oxygen/sulfur content via spark emission spectroscopy pre/post treatment. Address contradictions by isolating variables (e.g., alloy composition, stirring intensity) .
- Validation : Cross-reference results with ASTM standards for steel cleanliness and inclusion morphology .
Advanced Research Questions
Q. What mechanisms underlie the contradictory reports on CaSi₂’s air sensitivity, and how can experimental designs control for ambient humidity during synthesis?
- Methodology : Perform in-situ Raman spectroscopy during synthesis to monitor oxidation in real-time. Use gloveboxes with <0.1 ppm O₂/H₂O for sample handling. Compare degradation rates across humidity levels (10–90% RH) .
- Contradiction Analysis : Replicate studies with documented humidity parameters to isolate environmental vs. material factors .
Q. How do computational models (e.g., DFT) predict CaSi₂’s electronic structure, and what discrepancies exist between theoretical and experimental bandgap values?
- Methodology : Calculate band structure using VASP or Quantum ESPRESSO with PAW pseudopotentials. Validate against UV-Vis spectroscopy and Hall effect measurements. Adjust for defects (e.g., vacancies) in models to align with experimental data .
- Data Gaps : Address mismatches by refining defect concentrations in simulations or improving experimental resolution (e.g., low-temperature photoluminescence) .
Q. What advanced techniques resolve ambiguities in CaSi₂’s role in hydrogen storage, particularly conflicting claims about its reversible H₂ absorption capacity?
- Methodology : Employ Sieverts apparatus for pressure-composition-temperature (PCT) analysis under cyclic loading. Pair with neutron diffraction to locate H₂ adsorption sites. Compare kinetic data across particle sizes (nanopowders vs. bulk) .
- Critical Evaluation : Identify hysteresis loops in PCT curves to distinguish reversible vs. irreversible phases .
Methodological Frameworks for Data Analysis
Q. How should researchers design experiments to differentiate between CaSi₂’s direct and indirect contributions to steel microstructure refinement?
- Approach : Use tracer elements (e.g., isotopic Ca) in controlled melts. Analyze inclusion composition via TEM-EDS and correlate with mechanical properties (e.g., tensile strength) .
- Statistical Tools : Apply ANOVA to isolate CaSi₂’s effect from confounding variables (e.g., cooling rate) .
Q. What strategies validate the reproducibility of CaSi₂ synthesis across labs, given variability in reported phase purity?
- Protocol Harmonization : Publish detailed supplementary materials (e.g., furnace calibration logs, raw XRD spectra) to enable replication .
- Interlab Studies : Coordinate round-robin tests with standardized reagents and reaction vessels .
Tables: Key Data from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
